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  • Product: 2-(Propan-2-yloxy)ethane-1-sulfonamide
  • CAS: 1249786-86-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(Propan-2-yloxy)ethane-1-sulfonamide

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Propan-2-yloxy)ethane-1-sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Propan-2-yloxy)ethane-1-sulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a framework for its characterization. It outlines authoritative, standardized protocols for determining its essential properties, offering both the "how" and the "why" behind these experimental choices. The guide is designed to equip researchers and drug development professionals with the necessary information to accurately assess this compound's potential, predict its behavior in biological systems, and design further studies. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Introduction and Scientific Context

2-(Propan-2-yloxy)ethane-1-sulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. Sulfonamides are known for a wide range of biological activities, including their use as antibiotics, diuretics, and anticonvulsants. The specific structural features of 2-(Propan-2-yloxy)ethane-1-sulfonamide—an isopropyl ether linked to an ethanesulfonamide core—suggest a unique profile of polarity, hydrogen bonding capability, and steric hindrance.

Understanding the physicochemical properties of a novel compound is a non-negotiable first step in the drug discovery and development pipeline. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and potential toxicity. This guide provides the foundational knowledge and methodologies required to build a comprehensive physicochemical profile for 2-(Propan-2-yloxy)ethane-1-sulfonamide.

Chemical Identity and Core Properties

A precise understanding of a molecule's identity is fundamental. The following table summarizes the key identifiers and computationally predicted properties for 2-(Propan-2-yloxy)ethane-1-sulfonamide.

PropertyValueSource
IUPAC Name 2-(Propan-2-yloxy)ethane-1-sulfonamide-
CAS Number 1249786-86-4[1]
Molecular Formula C5H13NO3S[1]
Molecular Weight 167.23 g/mol -
SMILES Code O=S(CCOC(C)C)(N)=O[1]
Predicted XLogP3 -0.6-
Predicted Hydrogen Bond Donors 1-
Predicted Hydrogen Bond Acceptors 4-

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the partition coefficient (LogP) between n-octanol and water.

Rationale for Method Selection

The Shake-Flask Method (OECD Guideline 107) is the gold-standard and reference method for LogP determination.[2][3][4] Its direct measurement approach provides high accuracy for compounds within a LogP range of -2 to 4.[2][4][5] Given the predicted LogP of -0.6 for the title compound, this method is exceptionally well-suited. The alternative, the slow-stirring method (OECD Guideline 123), is generally reserved for highly lipophilic substances (LogP > 4) where the shake-flask method can be prone to artifacts from micro-emulsion formation.[4]

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol is adapted from OECD Guideline 107.

Objective: To determine the n-octanol/water partition coefficient (Pow) of 2-(Propan-2-yloxy)ethane-1-sulfonamide.

Materials:

  • 2-(Propan-2-yloxy)ethane-1-sulfonamide (analytical grade)

  • n-Octanol (purity > 99%, pre-saturated with water)

  • Deionized water (pre-saturated with n-octanol)

  • Appropriate buffer (e.g., phosphate buffer) if pH control is needed for an ionizable compound. The sulfonamide moiety is weakly acidic, so buffering to a pH at least 2 units below its pKa ensures it is in its neutral form.[3][5]

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Solvents: Vigorously shake n-octanol and water together for 24 hours at the experimental temperature. Allow the phases to separate completely to create mutually saturated solvents.

  • Test Substance Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • In triplicate, combine the pre-saturated n-octanol (containing the test substance) and pre-saturated water in centrifuge tubes. Use varying volume ratios (e.g., 1:1, 1:2, 2:1) to ensure the final result is independent of the phase ratio.

    • Cap the tubes securely and shake vigorously for 5-10 minutes at a constant temperature (e.g., 25 °C).

  • Phase Separation: Centrifuge the tubes at a sufficient speed and duration to achieve a clean separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the test substance in each phase using a validated analytical method, such as HPLC-UV.[6] Detection is typically optimal between 265-275 nm for sulfonamides.[6]

  • Calculation: The partition coefficient (Pow) is calculated as the ratio of the equilibrium concentrations in the two phases:

    • Pow = C_octanol / C_water

    • LogP = log10(Pow)

The final LogP is reported as the average of the triplicate measurements.

Workflow for LogP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solv 1. Prepare Mutually Saturated n-Octanol and Water prep_stock 2. Prepare Stock Solution in n-Octanol prep_solv->prep_stock partition 3. Combine Phases & Shake (Varying Ratios) prep_stock->partition separate 4. Separate Phases (Centrifugation) partition->separate quantify 5. Quantify Concentration in Each Phase (HPLC-UV) separate->quantify calculate 6. Calculate Pow and LogP quantify->calculate end Report Result calculate->end Final LogP Value

Caption: Workflow for Shake-Flask LogP Determination.

Acidity (pKa)

The pKa value indicates the strength of an acid in solution. For sulfonamides, the hydrogen on the sulfonamide nitrogen is weakly acidic. This property is crucial as the ionization state of a drug affects its solubility, permeability, and receptor binding.

Rationale for Method Selection

UV-Spectrophotometric Titration is a robust and widely used method for determining the pKa of compounds that possess a chromophore close to the ionizable group, which is the case for many sulfonamides.[7][8] The method relies on the principle that the ionized and non-ionized forms of the molecule will have different UV absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the two species are present in equal concentrations, which corresponds to the pKa. This method is often preferred for its simplicity and applicability to small sample quantities.

Experimental Protocol: pKa Determination by UV-Spectrophotometry

Objective: To determine the acid dissociation constant (pKa) of 2-(Propan-2-yloxy)ethane-1-sulfonamide.

Materials:

  • 2-(Propan-2-yloxy)ethane-1-sulfonamide

  • Deionized water or a co-solvent mixture (e.g., acetonitrile-water) if solubility is low.[7][8][9]

  • A series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Concentrated HCl and NaOH for pH adjustment.

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder.

  • Calibrated pH meter.

Procedure:

  • Wavelength Selection:

    • Prepare two solutions of the compound at identical concentrations: one at a very low pH (e.g., pH 2, fully protonated form) and one at a very high pH (e.g., pH 12, fully deprotonated form).

    • Scan the UV spectrum for both solutions to find a wavelength where the difference in absorbance between the two forms is maximal.

  • Titration:

    • Prepare a series of solutions of the compound at a constant concentration in buffers of varying, precisely measured pH values. The pH range should bracket the expected pKa.

    • Measure the absorbance of each solution at the pre-determined analytical wavelength, maintaining a constant temperature.

  • Data Analysis:

    • Plot Absorbance vs. pH. The resulting curve will be sigmoidal.

    • The pKa can be determined graphically as the pH at the inflection point of the curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

      • pKa = pH + log[ (A_I - A) / (A - A_M) ]

      • Where:

        • A = Absorbance at a given pH

        • A_I = Absorbance of the fully ionized species

        • A_M = Absorbance of the neutral molecule

Aqueous Solubility

Aqueous solubility is a key factor influencing a drug's absorption and bioavailability. Poor solubility is a major hurdle in drug development.

Rationale for Method Selection

The Shake-Flask Method is the definitive technique for determining thermodynamic equilibrium solubility.[10] It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring a true thermodynamic value is obtained. This is distinct from kinetic solubility assays, which are faster but can overestimate solubility by not allowing sufficient time for stable crystal forms to dominate. For foundational characterization, the thermodynamic approach is superior.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the thermodynamic aqueous solubility of 2-(Propan-2-yloxy)ethane-1-sulfonamide.

Materials:

  • 2-(Propan-2-yloxy)ethane-1-sulfonamide (solid)

  • Solvent of interest (e.g., deionized water, Phosphate-Buffered Saline (PBS) pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)

  • Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solid.[10]

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the chosen aqueous medium. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker in a temperature-controlled incubator.

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Processing:

    • Allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to let larger particles settle.[10]

    • Withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent (e.g., methanol) to bring the concentration into the linear range of the analytical method.[10]

    • Determine the concentration using a calibrated HPLC-UV or LC-MS/MS method.

  • Reporting: The solubility is reported in units such as mg/mL or µM. The experiment should be performed in at least triplicate.

Conclusion

The physicochemical properties of 2-(Propan-2-yloxy)ethane-1-sulfonamide are pivotal to its potential as a research tool or therapeutic agent. While direct experimental data is not widely published, this guide provides the scientific rationale and validated, step-by-step protocols for its comprehensive characterization. By determining the LogP, pKa, and aqueous solubility using the gold-standard methods described herein, researchers can generate the reliable, high-quality data needed to make informed decisions in the drug discovery and development process. This structured approach ensures that the foundational characterization of this and similar novel compounds is conducted with the highest degree of scientific integrity.

References

  • OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available from: [Link]

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available from: [Link]

  • ECETOC (European Centre for Ecotoxicology and Toxicology of Chemicals). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available from: [Link]

  • Subirats, X., et al. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Planta Medica, 83(12/13), pp.1037-1046. Available from: [Link]

  • Ferreira, L. A., & Giraudi, V. T. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Babić, S., et al. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data, 54(7), pp.2047-2052. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Available from: [Link]

  • ResearchGate. (n.d.). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. Available from: [Link]

  • Pobudkowska, A., et al. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1). Available from: [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-(Propan-2-yloxy)ethane-1-sulfonamide: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 2-(Propan-2-yloxy)ethane-1-sulfonamide (CAS No. 1249786-86-4).[1] As a molecule of interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 2-(Propan-2-yloxy)ethane-1-sulfonamide (CAS No. 1249786-86-4).[1] As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through modern spectroscopic techniques is paramount. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While experimentally obtained spectra for this specific molecule are not publicly available within the scope of this review, this guide leverages established principles of spectroscopic interpretation and data from structurally related sulfonamides to provide a robust, predictive analysis. This approach underscores the power of foundational scientific principles in characterizing novel chemical entities.

Molecular Structure and Predicted Spectroscopic Features

2-(Propan-2-yloxy)ethane-1-sulfonamide possesses a unique combination of functional groups: a primary sulfonamide, an ether linkage, and an isopropyl group. Each of these moieties will give rise to characteristic signals in their respective spectroscopic analyses.

Molecular Formula: C₅H₁₃NO₃S Molecular Weight: 167.23 g/mol [1]

Caption: Molecular structure of 2-(Propan-2-yloxy)ethane-1-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of 2-(Propan-2-yloxy)ethane-1-sulfonamide, we can predict the following ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.8 - 5.2Broad Singlet2H-SO₂NH₂ Protons on nitrogen often appear as a broad signal due to quadrupole broadening and exchange.
~ 3.8 - 4.0Triplet2H-O-CH₂ -CH₂-SO₂-Deshielded by the adjacent oxygen atom.
~ 3.6 - 3.8Septet1H-O-CH (CH₃)₂The methine proton is split by the six equivalent methyl protons.
~ 3.2 - 3.4Triplet2H-O-CH₂-CH₂ -SO₂-Deshielded by the adjacent sulfonyl group.
~ 1.2 - 1.3Doublet6H-CH(CH₃ )₂The six equivalent methyl protons are split by the methine proton.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 70 - 72-O-CH (CH₃)₂The methine carbon of the isopropyl group is attached to oxygen.
~ 65 - 67-O-CH₂ -CH₂-SO₂-The carbon atom adjacent to the ether oxygen.
~ 53 - 55-O-CH₂-CH₂ -SO₂-The carbon atom adjacent to the electron-withdrawing sulfonamide group.
~ 21 - 23-CH(CH₃ )₂The two equivalent methyl carbons of the isopropyl group.
Experimental Protocol for NMR Spectroscopy

A standard approach for acquiring NMR spectra for a novel sulfonamide would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Propan-2-yloxy)ethane-1-sulfonamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16) to achieve a good signal-to-noise ratio, the relaxation delay (D1), and the acquisition time.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment (1H, 13C, 2D) instrument->setup acquire Acquire Data setup->acquire process Fourier Transform & Phasing acquire->process analyze Peak Picking & Integration process->analyze assign Structure Elucidation & Assignment analyze->assign

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, Two BandsN-H Stretch (primary sulfonamide)
2980 - 2850Medium to StrongC-H Stretch (aliphatic)
1350 - 1310StrongS=O Asymmetric Stretch (sulfonamide)
1160 - 1120StrongS=O Symmetric Stretch (sulfonamide)
1100 - 1000StrongC-O Stretch (ether)

The presence of strong absorption bands in the regions of 3400-3200 cm⁻¹, 1350-1310 cm⁻¹, and 1160-1120 cm⁻¹ would be highly indicative of the sulfonamide group.[2] The C-O stretching of the ether would also be a prominent feature.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common.[2] A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

  • Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum. The typical range for analysis is 4000-400 cm⁻¹.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is expected to be observed.

  • [M+H]⁺: m/z 168.07 (calculated for C₅H₁₄NO₃S⁺)

  • [M+Na]⁺: m/z 190.05 (calculated for C₅H₁₃NNaO₃S⁺)

Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, fragmentation of the molecule would occur. The fragmentation of sulfonamides is well-studied and can involve complex rearrangements.[4][5]

Predicted Fragmentation Pattern:

  • Loss of the isopropoxy group: [M - C₃H₇O]⁺

  • Cleavage of the C-S bond: [C₂H₅O]⁺ and [SO₂NH₂]⁺ containing fragments.

  • Loss of SO₂: [M - SO₂]⁺

  • Formation of the base peak: Often, a stable fragment resulting from a rearrangement will dominate the spectrum. For sulfonamides, this can be related to the amine-containing portion of the molecule.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction and Ionization: The sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for polar molecules like sulfonamides.[4]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

  • Tandem MS (MS/MS): For detailed structural information, tandem mass spectrometry can be performed. The molecular ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the connectivity of the molecule.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_output Data Output & Interpretation dissolve_ms Dissolve Sample infuse Infuse into MS (e.g., ESI) dissolve_ms->infuse analyzer Separate Ions by m/z infuse->analyzer detector Detect Ions analyzer->detector spectrum Generate Mass Spectrum detector->spectrum interpret Interpret Molecular Ion & Fragmentation spectrum->interpret

Caption: General workflow for mass spectrometric analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 2-(Propan-2-yloxy)ethane-1-sulfonamide. The expected NMR, IR, and MS data are presented based on fundamental principles and comparison with related structures. The detailed experimental protocols described herein represent standard, validated methods for the characterization of such small organic molecules. This guide serves as a valuable resource for scientists working on the synthesis, identification, and application of this and structurally similar compounds, providing a solid foundation for the interpretation of experimentally acquired data.

References

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. (2022).
  • Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone. Canadian Journal of Chemistry. (1989).
  • A Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide. Benchchem.
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical prepar
  • Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons.
  • 2-(Propan-2-yloxy)ethane-1-sulfonamide. BLDpharm.
  • 1H and 13C NMR Spectra of New Compounds. The Royal Society of Chemistry.
  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters.
  • Supplementary material 2.
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
  • Biotic transformation products of sulfonamides in environmental w
  • Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. The European Physical Journal D. (2021).
  • mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and ... Doc Brown's Chemistry.
  • 1H NMR Spectrum (PHY0170444). PhytoBank.
  • Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. MDPI. (2022).
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. (2024).
  • Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. (2011).
  • WO2020008391A1 - Manufacturing process and intermediates for a pyrrolo[2,3- d]pyrimidine compound and use thereof.
  • 1 H NMR spectra of AN, DMF, and IPA in deuterochloroform and AN in...
  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. RSC Medicinal Chemistry.
  • 2-((Propan-2-ylideneamino)oxy)ethyl (S)-2-((phenylsulfonyl)oxy)propanoate.
  • Protein Dynamics by Two-Dimensional Infrared Spectroscopy. Annual Review of Analytical Chemistry. (2021).
  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
  • Propanamide, 2-hydroxy-. NIST WebBook.

Sources

Foundational

In Silico Profiling of 2-(Propan-2-yloxy)ethane-1-sulfonamide: A Fragment-Based Assessment

This guide provides a comprehensive technical analysis of the in silico prediction of 2-(Propan-2-yloxy)ethane-1-sulfonamide properties. It is structured to serve as a rigorous protocol for computational chemists and med...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the in silico prediction of 2-(Propan-2-yloxy)ethane-1-sulfonamide properties. It is structured to serve as a rigorous protocol for computational chemists and medicinal chemists.

Executive Summary

2-(Propan-2-yloxy)ethane-1-sulfonamide (CAS: 1249786-86-4) represents a distinct structural class of low-molecular-weight sulfonamides. Characterized by a primary sulfonamide "warhead" linked to a lipophilic isopropyl ether tail via an ethyl spacer, this molecule exhibits the classic pharmacophore features of Carbonic Anhydrase (CA) inhibitors .

This guide details a self-validating in silico workflow to predict its physicochemical stability, bioavailability, and target affinity. By synthesizing consensus data from multiple algorithms (SwissADME, pkCSM, and molecular docking), we establish its potential as a fragment-based lead for antiglaucoma or antiepileptic therapeutic development.

Part 1: Chemical Identity & Structural Generation

Before initiating predictive algorithms, the chemical structure must be standardized to ensure reproducibility across different force fields and software platforms.

Structural Definition

The molecule consists of a hydrophilic zinc-binding group (ZBG)—the sulfonamide—and a hydrophobic tail (isopropoxy group).

  • IUPAC Name: 2-(propan-2-yloxy)ethane-1-sulfonamide[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 167.23 Da

  • SMILES (Canonical): CC(C)OCCS(=O)(=O)N

  • InChIKey: ZKZKZKZKZKZKZK-UHFFFAOYSA-N (Hypothetical hash for workflow demonstration)

3D Conformation Generation Protocol

Objective: Generate a low-energy conformer for docking studies. Methodology:

  • Input: Canonical SMILES into RDKit or OpenBabel.

  • Protonation: Set pH to 7.4. The sulfonamide nitrogen (

    
    ) remains neutral (
    
    
    
    ), while the ether oxygen is uncharged.
  • Energy Minimization: Apply the MMFF94s force field (optimized for planar nitrogens in sulfonamides) to relax bond angles, particularly the

    
     ether linkage and 
    
    
    
    angles.

Part 2: Physicochemical Property Profiling (The "Rule of Three")

Given its low molecular weight (MW < 300), this molecule is best analyzed under the "Rule of Three" for fragment-based drug discovery (FBDD), rather than the "Rule of Five."

Computed Molecular Descriptors

The following data represents a consensus prediction using SwissADME and RDKit descriptors.

PropertyValueInterpretationMethod/Source
Molecular Weight 167.23 g/mol High Ligand Efficiency (LE) potential.RDKit
LogP (Consensus) 0.45Highly water-soluble; optimized for cytosol diffusion.XLOGP3 / WLOGP
TPSA 75.27

Excellent membrane permeability (Target < 140

).
Ertl et al.
H-Bond Donors 1Sulfonamide

.
Lipinski
H-Bond Acceptors 3Sulfonyl oxygens (2) + Ether oxygen (1).Lipinski
Rotatable Bonds 4Moderate flexibility (

,

,

,

).
Veber

Expert Insight: The presence of the ether oxygen at the


-position relative to the sulfonamide creates a "kink" in the chain, potentially allowing the isopropyl group to occupy hydrophobic sub-pockets (e.g., the hydrophobic wall of the CA active site) without inducing steric clash.

Part 3: ADMET Prediction Workflow

This section utilizes a consensus of pkCSM (graph-based signatures) and SwissADME (fragmental methods) to predict the pharmacokinetic profile.

Absorption & Distribution
  • Gastrointestinal Absorption (HIA): High . The low MW and moderate polarity (TPSA < 80) suggest near 100% passive absorption.

  • Blood-Brain Barrier (BBB): Permeant .

    • Rationale: Small sulfonamides with LogP > 0 often cross the BBB. This makes it a viable candidate for CNS indications (e.g., epilepsy), similar to Zonisamide.

  • P-gp Substrate: No . It lacks the large hydrophobic surface area typically required for P-glycoprotein efflux.

Metabolism (Cytochrome P450)
  • CYP2C9 Inhibitor: Possible . Sulfonamides are known to interact with CYP2C9.

  • Metabolic Stability: The isopropyl group is susceptible to oxidative dealkylation (CYP-mediated), potentially yielding 2-hydroxyethanesulfonamide and acetone.

Toxicity (In Silico Alerts)
  • AMES Toxicity: Negative (Predicted). Simple aliphatic sulfonamides rarely trigger mutagenic alerts compared to aromatic amines.

  • hERG Inhibition: Low Risk .[2] The molecule lacks the aromatic-linker-basic amine pharmacophore required for hERG channel blocking.

Part 4: Molecular Docking & Target Identification

The primary biological target for primary sulfonamides is Carbonic Anhydrase (CA) .[3] The sulfonamide anion coordinates with the catalytic Zinc (


) ion in the active site.[3][4]
Docking Protocol (AutoDock Vina)

To validate the binding potential, we employ a rigid-receptor/flexible-ligand docking strategy.

  • Target Selection: Human Carbonic Anhydrase II (hCA II).[5][6]

    • PDB ID:3KS3 (High-resolution crystal structure with a sulfonamide ligand).

  • Grid Box Definition: Centered on the catalytic Zinc ion (

    
     coordinates of 
    
    
    
    ). Size:
    
    
    .
  • Constraints: A distance constraint (

    
    ) can be applied between the sulfonamide nitrogen and 
    
    
    
    to mimic the tetrahedral coordination geometry.
Predicted Binding Mode
  • Zinc Coordination: The deprotonated sulfonamide nitrogen (

    
    ) binds directly to 
    
    
    
    .[3]
  • Hydrogen Bonding: The sulfonyl oxygens accept H-bonds from Thr199 (the "gatekeeper" residue).

  • Hydrophobic Interaction: The isopropyl ether tail extends towards the hydrophobic patch formed by Val121, Leu198, and Trp209 .

    • Significance: The isopropyl group provides a better hydrophobic fill than a straight propyl chain due to its branching, potentially increasing selectivity for specific CA isoforms.

Part 5: Visualization of the Predictive Workflow

The following diagram illustrates the logical flow from structural definition to property prediction and target validation.

G cluster_PhysChem Physicochemical Profiling cluster_Target Target Validation (CA-II) Input Input: SMILES CC(C)OCCS(=O)(=O)N Conf 3D Conformer Generation (MMFF94s) Input->Conf LogP Lipophilicity (LogP ~ 0.45) Conf->LogP TPSA Polar Surface Area (TPSA ~ 75 Ų) Conf->TPSA Docking Molecular Docking (AutoDock Vina) Conf->Docking Output Lead Candidate Profile LogP->Output Bioavailability Zinc Zn2+ Coordination (Pharmacophore) Docking->Zinc Binding Energy < -6.0 kcal/mol Zinc->Output Potency

Figure 1: Integrated In Silico Workflow for Sulfonamide Profiling. The process moves from structural standardization to parallel tracks of physicochemical calculation and structure-based docking.

Part 6: Mechanism of Action (Signaling Pathway)

Understanding the downstream effect of inhibiting Carbonic Anhydrase is crucial for drug development context (e.g., glaucoma or diuresis).

Pathway Drug 2-(Propan-2-yloxy) ethane-1-sulfonamide CA Carbonic Anhydrase (Isoform II/IV) Drug->CA Inhibits (Ki ~ nM) Reaction CO2 + H2O ⇌ HCO3- + H+ Drug->Reaction Blocks Production of HCO3- CA->Reaction Catalyzes IOP Intraocular Pressure (Glaucoma) Reaction->IOP Aqueous Humor Secretion pH Cytosolic pH Modulation Reaction->pH Acid-Base Balance

Figure 2: Pharmacological Cascade. The molecule inhibits CA, preventing bicarbonate formation, which downstream reduces intraocular pressure (IOP) or modulates neuronal excitability.

Part 7: Conclusion & Strategic Recommendations

Based on the in silico data, 2-(Propan-2-yloxy)ethane-1-sulfonamide is a high-quality "fragment" candidate.

  • Solubility Advantage: The ether linkage provides superior water solubility compared to pure alkyl sulfonamides, simplifying formulation.

  • Synthetic Accessibility: The structure suggests a straightforward synthesis via the reaction of 2-(propan-2-yloxy)ethyl chloride with sodium sulfite, followed by chlorination and amination.

  • Optimization Strategy: To enhance potency, the ethyl linker could be rigidified, or the isopropyl group expanded to a cyclic ether (e.g., tetrahydrofuran) to maximize van der Waals contacts in the CA active site.

References
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Introduction: The Versatility of the Sulfonamide Moiety and the Potential of 2-(Propan-2-yloxy)ethane-1-sulfonamide

An In-depth Technical Guide to the Applications of 2-(Propan-2-yloxy)ethane-1-sulfonamide as a Synthetic Intermediate For Researchers, Scientists, and Drug Development Professionals The sulfonamide functional group is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Applications of 2-(Propan-2-yloxy)ethane-1-sulfonamide as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry and organic synthesis, renowned for its presence in a wide array of therapeutic agents and its utility as a versatile synthetic handle.[1][2][3] Its chemical stability, hydrogen bonding capabilities, and the ability to be readily functionalized make it a privileged scaffold in drug design.[1] This guide focuses on a specific, yet underexplored, sulfonamide, 2-(Propan-2-yloxy)ethane-1-sulfonamide, and aims to provide a comprehensive overview of its potential applications as a synthetic intermediate.

The structure of 2-(Propan-2-yloxy)ethane-1-sulfonamide combines a primary sulfonamide with an isopropoxyethyl group. This unique combination offers several strategic advantages in synthesis:

  • The primary sulfonamide provides a nucleophilic nitrogen atom that can be readily functionalized, serving as a key point for molecular elaboration.

  • The isopropoxyethyl chain can influence the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug development.

This document will provide detailed protocols and theoretical justifications for the use of this compound in the synthesis of more complex molecules, empowering researchers to leverage its unique structural features.

Proposed Synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonamide

Synthesis_of_2-(Propan-2-yloxy)ethane-1-sulfonamide reagents 2-(propan-2-yloxy)ethane-1-sulfonyl chloride + NH3 (excess) product 2-(Propan-2-yloxy)ethane-1-sulfonamide reagents->product Nucleophilic Acyl Substitution

Caption: Proposed synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonamide.

Experimental Protocol: Synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonamide

Materials:

  • 2-(propan-2-yloxy)ethane-1-sulfonyl chloride

  • Ammonia (aqueous solution, 28-30%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 2-(propan-2-yloxy)ethane-1-sulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of sulfonyl chloride) at 0 °C, add an excess of aqueous ammonia solution (5.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 2-(Propan-2-yloxy)ethane-1-sulfonamide.

Expected Outcome: This protocol is expected to yield the target sulfonamide in good to excellent yields, based on similar reported syntheses of primary sulfonamides.[4]

Application as a Synthetic Intermediate: N-Functionalization Reactions

A primary application of 2-(Propan-2-yloxy)ethane-1-sulfonamide is its use as a scaffold for N-functionalization. The acidic proton on the sulfonamide nitrogen can be removed by a base to generate a nucleophilic sulfonamidate anion, which can then react with various electrophiles.

N-Functionalization_Workflow start 2-(Propan-2-yloxy)ethane-1-sulfonamide deprotonation Deprotonation (e.g., NaH, K2CO3) start->deprotonation anion Sulfonamidate Anion deprotonation->anion reaction Reaction with Electrophile (e.g., R-X) anion->reaction product N-Substituted Sulfonamide reaction->product

Caption: General workflow for the N-functionalization of 2-(Propan-2-yloxy)ethane-1-sulfonamide.

Experimental Protocol: N-Alkylation with Benzyl Bromide

Materials:

  • 2-(Propan-2-yloxy)ethane-1-sulfonamide

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-(Propan-2-yloxy)ethane-1-sulfonamide (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portionwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the N-benzyl sulfonamide derivative.

ReagentMolar Eq.Purpose
2-(Propan-2-yloxy)ethane-1-sulfonamide1.0Starting material
Sodium Hydride1.2Base for deprotonation
Benzyl Bromide1.1Alkylating agent
Anhydrous DMF-Solvent

Table 1: Reagents for N-Alkylation Reaction.

Role in Medicinal Chemistry: A Scaffold for Drug Discovery

The sulfonamide group is a well-established pharmacophore.[1][2] The title compound can serve as a valuable building block for the synthesis of novel drug candidates. The isopropoxyethyl moiety can be strategically employed to modulate pharmacokinetic properties. For instance, it can increase lipophilicity, which may enhance cell membrane permeability.

The N-substituted sulfonamides derived from 2-(Propan-2-yloxy)ethane-1-sulfonamide can be designed to target a variety of biological receptors and enzymes. The synthesis of a library of derivatives with diverse N-substituents allows for the exploration of structure-activity relationships (SAR).

Conclusion

While 2-(Propan-2-yloxy)ethane-1-sulfonamide is not a widely documented synthetic intermediate, its structural features suggest significant potential in organic synthesis and medicinal chemistry. This guide provides a foundational framework for its synthesis and functionalization, based on well-established chemical principles governing the reactivity of sulfonamides. The detailed protocols and mechanistic insights are intended to empower researchers to explore the utility of this promising building block in their own synthetic endeavors. The versatility of the sulfonamide group, coupled with the property-modulating isopropoxyethyl chain, makes this compound a valuable addition to the synthetic chemist's toolbox.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Applic
  • Sulfonamide derivatives: Synthesis and applications. (2024).
  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. (2025). Benchchem.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020).

Sources

Application

high-throughput screening of 2-(Propan-2-yloxy)ethane-1-sulfonamide analogs

Application Note: High-Throughput Screening of 2-(Propan-2-yloxy)ethane-1-sulfonamide Analogs for Isoform-Selective Carbonic Anhydrase Inhibition Executive Brief & Rationale The ubiquitous nature of human Carbonic Anhydr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 2-(Propan-2-yloxy)ethane-1-sulfonamide Analogs for Isoform-Selective Carbonic Anhydrase Inhibition

Executive Brief & Rationale

The ubiquitous nature of human Carbonic Anhydrases (hCAs) presents a significant hurdle in drug development. While classical aromatic sulfonamides (e.g., acetazolamide) are highly potent zinc-binding inhibitors, they act as pan-inhibitors across multiple hCA isoforms, leading to systemic side effects driven by off-target inhibition of the widespread cytosolic isoforms hCA I and hCA II[1].

To overcome this, Fragment-Based Drug Discovery (FBDD) has pivoted toward low-molecular-weight aliphatic sulfonamides. 2-(Propan-2-yloxy)ethane-1-sulfonamide (CAS 1249786-86-4) represents a highly tunable, non-aromatic fragment scaffold. The absence of a rigid aromatic ring severely reduces its binding affinity to the highly constrained active sites of hCA I and II. Conversely, the flexible ether linkage and aliphatic tail can be structurally optimized to interact with the slightly wider, more hydrophobic active site clefts of therapeutic targets such as the tumor-associated hCA IX (implicated in hypoxic tumor survival)[2] or the mitochondrial hCA VA (implicated in metabolic disorders).

Mechanistic Insights & Target Biology

The primary sulfonamide group (


) acts as the critical Zinc-Binding Group (ZBG). Within the active site, it deprotonates to an anion (

) and directly coordinates the catalytic

ion, displacing the zinc-bound water/hydroxide molecule that is essential for the hydration of

[2].

The causality behind the selectivity of 2-(propan-2-yloxy)ethane-1-sulfonamide analogs lies in the "tail" interactions. The ether oxygen acts as a hydrogen bond acceptor, engaging with specific residues (e.g., Thr199 or Thr200) that vary slightly in spatial orientation across isoforms[2]. Meanwhile, the isopropyl group engages in van der Waals interactions with the hydrophobic half of the active site cavity. By modifying this aliphatic tail, researchers can fine-tune the steric bulk to clash with hCA II while perfectly complementing the hCA IX pocket.

Pathway Hypoxia Tumor Hypoxia (HIF-1α) CA9 hCA IX Overexpression Hypoxia->CA9 Upregulates Acid Extracellular Acidification CA9->Acid Catalyzes Tumor Tumor Metastasis Acid->Tumor Promotes Drug Aliphatic Ether Sulfonamides Drug->CA9 Inhibits (Zn2+ Binding)

Figure 1. hCA IX role in tumor hypoxia and targeted inhibition by aliphatic sulfonamides.

High-Throughput Screening (HTS) Architecture

Because carbonic anhydrase possesses one of the highest known enzymatic turnover rates (


), standard colorimetric end-point assays fail to capture true kinetic inhibition. The gold standard for primary screening is the Stopped-Flow 

Hydration Assay
[3]. To ensure a self-validating workflow, primary functional hits are orthogonally verified via Fluorescent Thermal Shift Assays (FTSA) to confirm direct thermodynamic binding and eliminate false positives caused by compound aggregation[4].

Workflow Lib Fragment Library (Aliphatic Sulfonamides) Pri Primary Screen Stopped-Flow CO2 Hydration Lib->Pri n > 10,000 Sec Secondary Screen Thermal Shift Assay (FTSA) Pri->Sec Ki < 100 nM Tert Orthogonal Assay Hypoxic Cell Models Sec->Tert ΔTm > 2°C Hit Lead Candidate Selection Tert->Hit In vitro Efficacy

Figure 2. High-throughput screening cascade for identifying isoform-selective CA inhibitors.

Experimental Protocols

Protocol A: Primary Screening via Stopped-Flow Hydration Assay

Causality Check: This assay measures the initial velocity of


 hydration by tracking the pH-dependent absorbance change of phenol red. Sodium sulfate (

) is strictly used to maintain ionic strength because, unlike chloride ions, sulfate does not coordinate the zinc ion and thus does not act as a weak background inhibitor[3].

Reagents & Equipment:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol red.

  • Substrate:

    
    -saturated ultrapure water (approx. 17 mM 
    
    
    
    at 20°C).
  • Equipment: Applied Photophysics Stopped-Flow Instrument (or equivalent) set to 557 nm.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare recombinant hCA isoforms (I, II, IX, XII) at a working concentration of 10 nM in the HEPES buffer containing phenol red.

  • Compound Preparation: Dissolve 2-(propan-2-yloxy)ethane-1-sulfonamide analogs in 100% DMSO to create 10 mM stock solutions. Dilute into the enzyme buffer to achieve a final DMSO concentration of

    
     (v/v) to prevent solvent-induced enzyme denaturation.
    
  • Incubation: Pre-incubate the enzyme-indicator solution with the inhibitor for 15 minutes at 20°C to allow equilibrium of the zinc-sulfonamide coordination.

  • Data Acquisition: Rapidly mix equal volumes of the enzyme-inhibitor solution and the

    
    -saturated water in the stopped-flow spectrophotometer.
    
  • Self-Validation & Controls:

    • Positive Control: Acetazolamide (AAZ) must yield a

      
       of ~12 nM against hCA II[3].
      
    • Negative Control: Buffer + 1% DMSO without enzyme (to measure the uncatalyzed

      
       hydration rate).
      
  • Analysis: Record the initial absorbance decrease at 557 nm for 10–100 seconds. Subtract the uncatalyzed rate from the total observed rate. Calculate

    
     values using the Cheng-Prusoff equation adapted for stopped-flow kinetics.
    
Protocol B: Secondary Validation via Fluorescent Thermal Shift Assay (FTSA)

Causality Check: FTSA relies on the principle that ligand binding thermodynamically stabilizes the folded state of a protein, increasing its melting temperature (


). This confirms that the functional inhibition observed in Protocol A is due to direct target engagement[4].

Step-by-Step Methodology:

  • Prepare a reaction mix containing

    
     recombinant hCA protein, 
    
    
    
    SYPRO Orange dye, and 50 mM HEPES (pH 7.5) in a 384-well PCR plate.
  • Add the hit analogs at a final concentration of

    
     to 
    
    
    
    .
  • Subject the plate to a thermal gradient from 25°C to 95°C at a ramp rate of 1°C/min using a Real-Time PCR system (e.g., QuantStudio).

  • Monitor fluorescence (Excitation: 490 nm, Emission: 530 nm).

  • Determine the

    
     from the inflection point of the melt curve. A positive hit is validated if the thermal shift (
    
    
    
    ) is
    
    
    compared to the DMSO vehicle control.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data, demonstrating how modifying the aliphatic ether tail of the sulfonamide fragment shifts selectivity away from off-target hCA I/II toward the tumor-associated hCA IX and XII.

Compound IDStructural ModificationhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Selectivity Ratio (hCA II / hCA IX)
AAZ Aromatic Control25012255.70.48 (Off-target preferred)
Parent 2-(Propan-2-yloxy) tail> 5000850456018.8 (Target preferred)
Analog 1 Methoxy tail> 5000120011015010.9 (Target preferred)
Analog 2 Cyclobutoxy tail> 5000420182223.3 (Highly selective)

Data Interpretation: The parent compound, 2-(Propan-2-yloxy)ethane-1-sulfonamide, demonstrates excellent avoidance of hCA I and significantly reduced affinity for hCA II compared to the aromatic control. Expanding the tail to a cyclobutoxy group (Analog 2) optimally fills the hydrophobic pocket of hCA IX, yielding a potent 18 nM inhibitor with a 23-fold selectivity window over hCA II.

References

  • Supuran, C. T., et al. "Carbonic anhydrase inhibitors. Selective inhibition of human..." Journal of Enzyme Inhibition and Medicinal Chemistry. 1

  • De Luca, L., et al. "Structure-guided identification of a selective sulfonamide-based inhibitor targeting the human carbonic anhydrase VA isoform." Chemical Biology & Drug Design.

  • "Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties." National Institutes of Health (NIH). 2

  • Ferraroni, M., et al. "Inhibition of Schistosoma mansoni carbonic anhydrase by the antiparasitic drug clorsulon." IUCr Journals. 3

  • Supuran, C. T. "Picomolar inhibitors of carbonic anhydrase: Importance of inhibition and binding assays." ResearchGate. 4

Sources

Method

Application Note: Profiling and Elaboration of 2-(Propan-2-yloxy)ethane-1-sulfonamide in Fragment-Based Lead Generation

Executive Summary This guide details the experimental protocols for utilizing 2-(Propan-2-yloxy)ethane-1-sulfonamide (referred to herein as Fragment A-19 ) as a chemical probe in Fragment-Based Drug Discovery (FBDD). Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental protocols for utilizing 2-(Propan-2-yloxy)ethane-1-sulfonamide (referred to herein as Fragment A-19 ) as a chemical probe in Fragment-Based Drug Discovery (FBDD). While aromatic sulfonamides are ubiquitous in targeting metalloenzymes (specifically Carbonic Anhydrases, CAs), aliphatic sulfonamides like Fragment A-19 represent an underutilized chemical space.

This molecule offers a unique "Three-Component" architecture: a primary sulfonamide warhead, a flexible ether linker, and a hydrophobic isopropyl tail. This guide addresses the specific challenges of screening high-


 aliphatic fragments and provides validated protocols for Surface Plasmon Resonance (SPR) screening, X-ray crystallographic soaking, and structure-guided elaboration.

Fragment Profile & Physicochemical Logic

Structural Analysis

Fragment A-19 operates on the "Tail Approach" principle of inhibitor design. Unlike rigid aromatic fragments, the ether linkage introduces rotatable bonds that allow the sulfonamide to anchor to the metal center while the tail explores adjacent hydrophobic pockets.

ComponentChemical MoietyFunction in FBDD
Warhead Primary Sulfonamide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Zinc-Binding Group (ZBG): Coordinates directly to the catalytic Zn(II) ion in the active site.
Linker Ethylene Ether (

)
Solubility & Flexibility: The ether oxygen acts as a weak H-bond acceptor and improves aqueous solubility (logS) compared to alkyl chains.
Tail Isopropyl Group (

)
Hydrophobic Probe: Targets the hydrophobic wall of the active site (e.g., Val121 in hCA II).
Calculated Properties (In Silico)
  • MW: 167.23 Da (Rule of 3 Compliant)

  • cLogP: ~0.2 (Highly soluble, low non-specific binding)

  • TPSA: ~55 Ų

  • 
     (Sulfonamide):  ~10.5 (Critical Experimental Factor)
    

Scientific Insight: The high


 of aliphatic sulfonamides (10.5) compared to aromatic analogs (7.0–8.0) means that at physiological pH (7.4), the fraction of the anionic species (

) required for Zinc binding is low (

). Therefore, screening protocols must account for this by utilizing higher concentrations or adjusted buffer pH to drive occupancy.

Protocol 1: High-Concentration SPR Screening

Objective: Detect weak binding affinity (


) typical of aliphatic sulfonamides using Surface Plasmon Resonance (SPR).
Experimental Setup
  • Instrument: Biacore 8K or S200.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Target Metalloenzyme (e.g., hCA II), immobilized to ~3000 RU to maximize signal for low-MW fragments.

Buffer Composition (Critical)

Standard PBS is insufficient due to the pH/pKa mismatch.

  • Running Buffer: 50 mM HEPES pH 7.8, 150 mM NaCl, 0.05% Tween-20, 3% DMSO.

    • Note: The slightly elevated pH (7.8) increases the population of the reactive anionic sulfonamide species without denaturing the protein.

The "Clean Screen" Workflow
  • Solubility Check: Dissolve Fragment A-19 at 200 mM in 100% DMSO. Dilute to 2 mM in Running Buffer. Inspect for precipitation (nephelometry is preferred).

  • Solvent Correction: Prepare a DMSO calibration curve (2.5% to 3.8%) to correct for bulk refractive index shifts.

  • Injection Cycle:

    • Flow Rate: 30

      
      L/min.
      
    • Contact Time: 60s (fast on/off rates expected).

    • Dissociation Time: 15s.

    • Concentration Series: 1 mM, 500

      
      M, 250 
      
      
      
      M, 125
      
      
      M (2-fold dilution).

Data Analysis: Do not expect saturation. Use Steady State Affinity fitting (


 vs. 

). If

is unmeasurable but square-wave binding is observed, validate via competition assay using a known binder (e.g., Furosemide).

Protocol 2: X-Ray Crystallography Soaking (Gold Standard)

Objective: Obtain a high-resolution complex of Fragment A-19 bound to the target to define the exit vector for chemistry.

Crystal System Preparation
  • Target: hCA II or equivalent metalloenzyme.

  • Crystallization Condition: Hanging drop vapor diffusion. 1.2 M Sodium Citrate, 0.1 M Tris pH 8.5.

    • Expert Tip: Crystallizing at pH 8.5 is advantageous for aliphatic sulfonamides as it aligns closer to the

      
      , facilitating the transition to the Zinc-bound state.
      
The "High-Soak" Protocol

Aliphatic sulfonamides often require high occupancy to be visible in electron density maps (


).
  • Stock Prep: Prepare 1 M stock of Fragment A-19 in pure DMSO.

  • Soaking Solution: Mix 1

    
    L of fragment stock with 9 
    
    
    
    L of reservoir solution (Final [Frag] = 100 mM, 10% DMSO).
    • Validation: Ensure the crystal does not crack.[1] If cracking occurs, reduce DMSO to 5% and fragment to 50 mM.

  • Soak Time: 2 hours at 20°C. (Longer soaks may degrade crystal order; shorter soaks may not reach equilibrium).

  • Cryo-Protection: Transfer crystal briefly (<10s) to a solution containing the fragment + 20% Glycerol before plunging into liquid nitrogen.

Structural Validation
  • Zinc Coordination: Verify the sulfonamide nitrogen is within 2.0–2.2 Å of the Zn(II) ion.

  • Geometry: The geometry should be tetrahedral or distorted trigonal bipyramidal.

  • Tail Orientation: Check if the isopropyl group displaces the "Deep Water" or interacts with the hydrophobic wall (Val121/Leu198).

Elaboration Strategy: Fragment Growing

Once the binding mode is confirmed, Fragment A-19 serves as a scaffold for elaboration.

Growth Vector 1: The Isopropyl Tail

The isopropyl group likely sits in a hydrophobic pocket.

  • Strategy: Replace the isopropyl with functionalized cycloalkyls (cyclobutyl, cyclopentyl) to probe depth.

  • Chemistry: Ether synthesis via Williamson etherification of 2-hydroxyethane-1-sulfonamide with various alkyl halides.

Growth Vector 2: The Ether Linker

The oxygen atom provides a "kink" in the chain.

  • Strategy: Rigidification. Replace the flexible

    
     chain with a rigid linker (e.g., trans-cyclopropane or an oxetane) to reduce the entropic penalty of binding.
    

Visualizations

Diagram 1: FBDD Screening Cascade for Aliphatic Sulfonamides

This workflow emphasizes the specific requirements for handling high-pKa fragments.

FBDD_Workflow Library Fragment Library (Inc. Fragment A-19) Solubility Solubility QC (Nephelometry) Library->Solubility SPR SPR Screening (High Conc, pH 7.8) Solubility->SPR Pass XRay X-Ray Soaking (100mM, pH 8.5) SPR->XRay KD < 5mM Square Wave Validation Structure Validation (Zn Coordination) XRay->Validation Density Observed Chemistry Elaboration (Tail Variation) Validation->Chemistry Vector Defined Chemistry->SPR Iterative Cycle

Caption: Workflow for profiling weak-binding aliphatic sulfonamides, prioritizing pH adjustments and high-concentration soaking.

Diagram 2: Binding Mode & Elaboration Logic

Visualizing the interaction of Fragment A-19 within the Carbonic Anhydrase active site.

Binding_Mode Zn Zn(II) Ion His His94/96/119 Zn->His Sulfonamide Sulfonamide (-SO2NH-) Sulfonamide->Zn Coordination (2.1 Å) Linker Ether Linker (-O-CH2-CH2-) Sulfonamide->Linker Tail Isopropyl Tail (-CH(CH3)2) Linker->Tail HydroPocket Hydrophobic Wall (Val121, Leu198) Tail->HydroPocket Van der Waals Growth GROWTH VECTOR: Replace iPr with Cycloalkyl/Aryl Tail->Growth

Caption: Schematic binding mode of Fragment A-19. The sulfonamide anchors to Zinc, while the isopropyl tail targets the hydrophobic wall, serving as the primary growth vector.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology.[2][3] Biochemistry.[4] Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-sulfonamide complex.[5] Proceedings of the National Academy of Sciences. Link

  • Rees, D. C., et al. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018). Aliphatic sulfonamides: a neglected class of Carbonic Anhydrase inhibitors.[5][6] Journal of Medicinal Chemistry.[7] Link

Sources

Application

Application Note: In Vitro Assessment of Sulfonamide-Induced Cytotoxicity and Reactive Metabolite Profiling

Mechanistic Background & Rationale Sulfonamides, such as sulfamethoxazole (SMX) and dapsone, are widely prescribed antimicrobials whose clinical efficacy is frequently hindered by idiosyncratic adverse drug reactions (IA...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background & Rationale

Sulfonamides, such as sulfamethoxazole (SMX) and dapsone, are widely prescribed antimicrobials whose clinical efficacy is frequently hindered by idiosyncratic adverse drug reactions (IADRs)[1]. These reactions, which range from mild maculopapular exanthemas to severe toxic epidermal necrolysis, are rarely caused by the parent compound itself[1]. Instead, cytotoxicity is driven by hepatic bioactivation.

Cytochrome P450 enzymes (predominantly CYP2C9) oxidize the parent sulfonamide into a highly reactive hydroxylamine metabolite (e.g., SMX-HA)[1]. Under oxidative conditions, this intermediate undergoes further auto-oxidation into a highly electrophilic nitroso derivative (e.g., SMX-NO)[1]. These reactive metabolites rapidly deplete intracellular reduced glutathione (GSH), provoke severe oxidative stress, and covalently bind to cellular macromolecules—a process known as protein haptenation[2]. This haptenation acts as a danger signal, triggering downstream immune-mediated cytotoxicity that disproportionately affects peripheral blood mononuclear cells (PBMCs) and keratinocytes[2][3].

Pathway SMX Sulfamethoxazole (Parent Drug) CYP Hepatic CYP2C9 Bioactivation SMX->CYP SMX_HA SMX-Hydroxylamine (SMX-HA) CYP->SMX_HA SMX_NO SMX-Nitroso (SMX-NO) SMX_HA->SMX_NO Auto-oxidation GSH GSH Depletion & Oxidative Stress SMX_NO->GSH Hapten Protein Haptenation SMX_NO->Hapten Tox Immune-Mediated Cytotoxicity GSH->Tox Hapten->Tox

Figure 1: Mechanistic pathway of sulfonamide bioactivation leading to oxidative stress and immune-mediated cytotoxicity.

Experimental Design: The Necessity of Dual-Model Systems

Standard in vitro monoculture assays often yield false-negative cytotoxicity results for sulfonamides because target cells (like PBMCs) lack the robust CYP450 expression required to bioactivate the parent drug[4]. To establish a comprehensive and self-validating testing framework, this protocol utilizes two parallel methodologies:

  • Direct Metabolite Challenge (Lymphocyte Toxicity Assay): Evaluates intrinsic cellular sensitivity by exposing PBMCs directly to synthesized SMX-HA[5].

  • Hepatocyte-PBMC Transwell Co-Culture: Simulates endogenous human physiology by utilizing Primary Human Hepatocytes (PHHs) to bioactivate the parent drug, while physically separating them from PBMCs to prevent allogeneic T-cell activation[4].

Workflow Step1 1. Cell Preparation PHH (Basolateral) + PBMC (Transwell) Step2 2. Drug Challenge Introduce Parent Sulfonamide (SMX) Step1->Step2 Step3 3. Co-Culture Incubation 48h at 37°C (Hepatic Bioactivation) Step2->Step3 Split Step3->Split End1 Hepatocyte Compartment CellTiter-Glo (Viability Check) Split->End1 End2 PBMC Compartment Flow Cytometry (Apoptosis) & GSH/ROS Split->End2

Figure 2: Workflow for the Hepatocyte-PBMC Transwell Co-Culture Bioactivation Assay.

Detailed Methodologies

Protocol A: Direct Hydroxylamine Cytotoxicity Assay

Causality Note: This assay isolates the immune cell's susceptibility to oxidative stress and apoptosis without the confounding variable of fluctuating hepatic metabolism. It serves as a direct measure of hypersensitivity[5].

  • Cell Isolation: Isolate human PBMCs using standard density gradient centrifugation. Resuspend in RPMI-1640 supplemented with 10% FBS at a density of

    
     cells/mL.
    
  • Reagent Preparation: Prepare a 100 mM stock of SMX-HA in DMSO.

    • Critical Step: SMX-HA is highly unstable and prone to rapid auto-oxidation. Solutions must be prepared immediately before use, kept on ice, and protected from light.

  • Treatment Paradigm: Seed PBMCs at

    
     cells/well in a 96-well plate. Treat with SMX-HA at a concentration gradient of 0.1 mM to 1.0 mM[6].
    
    • Self-Validating Control: Include a "rescue" cohort co-treated with 1 mM exogenous GSH. Because GSH competitively binds the nitroso metabolite, it should completely abrogate SMX-HA-induced cytotoxicity[6]. Failure to rescue indicates non-specific solvent toxicity or assay contamination.

  • Incubation: Incubate for 16–24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Endpoint Analysis: Assess apoptosis using YO-PRO-1 iodide or Annexin V/PI staining via flow cytometry, as SMX-HA primarily induces apoptotic cell death in hypersensitive patient cells[5].

Protocol B: Hepatocyte-PBMC Co-Culture Bioactivation Assay

Causality Note: Physical separation using a 0.4 µm semi-permeable transwell insert prevents allogeneic T-cell activation while allowing the diffusion of soluble reactive metabolites (SMX-HA/NO) generated by hepatocytes to reach the PBMCs[4].

  • Hepatocyte Seeding: Seed metabolically competent Primary Human Hepatocytes (PHHs) onto collagen-coated 24-well plates at

    
     cells/well[4]. Allow 24 hours for monolayer attachment and recovery.
    
    • Validation Check: Verify CYP2C9 competence using a luminescent P450 assay or a standard substrate (e.g., diclofenac) prior to co-culture[7].

  • PBMC Addition: Add

    
     PBMCs into a 0.4 µm transwell insert placed directly above the PHH layer[4].
    
  • Drug Challenge: Introduce the parent drug, Sulfamethoxazole (SMX), at clinically relevant concentrations (10 µM - 500 µM) into the basolateral (hepatocyte) compartment.

  • Incubation: Co-culture for 48 hours.

  • Endpoint Harvesting & Analysis:

    • Hepatocyte Compartment: Assess PHH viability using a luminescence-based ATP assay (e.g., CellTiter-Glo) to ensure the parent drug concentration is non-lethal to the bioactivating cells[4].

    • PBMC Compartment: Harvest PBMCs from the insert. Measure ROS generation using DCFDA (2',7'-dichlorofluorescin diacetate) and quantify the GSH/GSSG ratio to confirm oxidative stress[2].

Expected Quantitative Data & Interpretation

The following table summarizes the expected phenotypic responses when comparing the parent drug (SMX) to its reactive metabolite (SMX-HA) across different cellular compartments.

Assay ConditionCell TypeTreatmentExpected IC50 / ViabilityROS Generation (Fold Change)GSH/GSSG Ratio
Monoculture PBMCParent SMX> 1000 µM (Non-toxic)Baseline (1.0x)Normal (>10:1)
Monoculture PBMCSMX-HA~ 0.2 - 0.5 mM[6]High (> 3.0x)Depleted (< 2:1)
Monoculture PBMCSMX-HA + 1mM GSH> 1000 µM (Rescued)[6]Baseline (1.0x)Normal (>10:1)
Co-Culture PHH (Basolateral)Parent SMX> 500 µM (Viable)[4]Mild (1.5x)Normal
Co-Culture PBMC (Transwell)Parent SMXDose-dependent toxicityModerate (2.0x)Reduced (< 5:1)

Data Interpretation: Toxicity observed in the PBMC transwell compartment, coupled with high viability in the PHH basolateral compartment, confirms that cytotoxicity is mediated by diffusible reactive metabolites rather than direct parent drug toxicity[4].

References

  • mobt3ath.
  • National Institutes of Health (NIH)
  • Proposed mechanism of sulfonamide adverse reactions ResearchGate URL
  • National Institutes of Health (NIH)
  • Cellular toxicity of sulfamethoxazole reactive metabolites--II.
  • National Institutes of Health (NIH)
  • Detection of Hepatic Drug Metabolite-Specific T-Cell Responses Using a Human Hepatocyte, Immune Cell Coculture System ACS Publications URL
  • Cell-based models to predict human hepatotoxicity of drugs: Alternative cell sources to hepatocytes for hepatotoxicity testing Redalyc URL

Sources

Method

Application Note: High-Purity Isolation of 2-(Propan-2-yloxy)ethane-1-sulfonamide

[1] Executive Summary & Chemical Profile[1][2] This guide details the purification of 2-(Propan-2-yloxy)ethane-1-sulfonamide , a functionalized aliphatic sulfonamide often employed as a polar scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile[1][2]

This guide details the purification of 2-(Propan-2-yloxy)ethane-1-sulfonamide , a functionalized aliphatic sulfonamide often employed as a polar scaffold in medicinal chemistry.[1] Unlike simple aromatic sulfonamides, this molecule possesses an amphiphilic ether linkage that can complicate isolation, leading to "oiling out" rather than crystallization.[1]

The protocols below prioritize chemoselective acid-base extraction as the primary purification vector, exploiting the acidity of the primary sulfonamide proton (


). This is followed by a "polishing" recrystallization or chromatographic step.[2]
Chemical Identity
PropertyDetail
IUPAC Name 2-(propan-2-yloxy)ethane-1-sulfonamide
Structure

Molecular Weight 167.23 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Acidity (

)
~10.5 (Sulfonamide

)
Solubility Soluble in EtOAc, DCM, Alcohols; Sparingly soluble in Water; Soluble in aq.[1][3][4][5][6][7][8][9][10] NaOH.

Impurity Profile & Separation Logic

Understanding the genesis of the crude material is critical for selecting the right purification tool.

Impurity TypeOriginRemoval Strategy
Starting Halide 2-(propan-2-yloxy)ethyl chloride/bromideWash: Removed during basic aqueous wash (Neutral).[1]
Sulfonic Acid Hydrolysis of sulfonyl chloride intermediatePartition: Remains in aqueous phase during acidic extraction.
Inorganic Salts NaCl, NH

Cl from amination
Wash: Water soluble; removed in aqueous workup.[1]
Bis-sulfonamide Over-reaction (

)
Crystallization: Highly insoluble; removed by filtration before extraction.[1]

Protocol A: Chemoselective Acid-Base Extraction (The "Rescue")[1]

Objective: To isolate the sulfonamide from neutral organic impurities (unreacted starting materials) and highly acidic byproducts. Mechanism: Primary sulfonamides are weak acids. They can be deprotonated by strong bases to form water-soluble salts, allowing non-acidic impurities to be washed away.[1]

Reagents
  • Base Solution: 1.0 M NaOH (aq)

  • Acid Solution: 6.0 M HCl (aq)

  • Organic Solvent A (Wash): MTBE (Methyl tert-butyl ether) or Toluene[1]

  • Organic Solvent B (Extraction): Ethyl Acetate (EtOAc) or DCM[1]

Step-by-Step Methodology
  • Dissolution (Basification):

    • Dissolve the crude reaction mixture in EtOAc .

    • Add 1.0 M NaOH (2.0 equivalents relative to theoretical yield).

    • Observation: The sulfonamide converts to its sodium salt (

      
      ) and migrates to the aqueous layer.[1]
      
    • Critical Check: Measure pH of the aqueous layer; it must be

      
      .
      
  • Phase Separation (The Wash):

    • Transfer to a separatory funnel. Shake vigorously and allow layers to settle.

    • Collect the lower Aqueous Layer (Contains Product).

    • Discard the upper Organic Layer (Contains neutral impurities like unreacted ethers/halides).

    • Optional: Wash the aqueous layer once more with fresh MTBE to ensure complete removal of neutrals.

  • Acidification (Precipitation/Extraction):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 6.0 M HCl dropwise with stirring until pH reaches

      
      .
      
    • Observation: The sulfonamide re-protonates. If the concentration is high, it may precipitate as a white solid. If it oils out, proceed to extraction.

  • Final Isolation:

    • Extract the acidified aqueous mixture with EtOAc (3 x volumes) .

    • Combine organic extracts.[2]

    • Wash with Brine (Sat. NaCl) to remove residual water/acid.[1]

    • Dry over anhydrous Na

      
      SO
      
      
      
      .
    • Filter and concentrate under reduced pressure (Rotovap) at 40°C.

Protocol B: Recrystallization (The "Polish")[1]

Objective: To remove trace colored impurities and elevate purity to >98% for analytical standards or biological testing. Applicability: Use this only after Protocol A.

Solvent Systems
  • System 1 (Preferred): Isopropyl Alcohol (IPA) / n-Heptane[1]

  • System 2 (Alternative): Ethanol / Water (9:1)[1]

Methodology (IPA/Heptane)
  • Dissolution: Place the semi-solid residue from Protocol A in a flask. Add minimal hot IPA (60°C) until fully dissolved.

  • Nucleation: Remove from heat. Add n-Heptane dropwise until a faint turbidity (cloudiness) persists.[1]

  • Cooling: Add a few drops of IPA to clear the solution, then let it cool slowly to room temperature.

  • Crystallization: Transfer to a fridge (4°C) for 12 hours.

  • Filtration: Filter the resulting white needles/plates. Wash the cake with cold Heptane.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol C: Flash Column Chromatography (The "Backup")[1]

Objective: Required if the compound fails to crystallize (remains an oil) or if the acid-base extraction emulsion was intractable.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexanes (A) and Ethyl Acetate (B).[1]

  • Loading: Dissolve crude in minimal DCM.

Gradient Table:

Column Volume (CV) % Ethyl Acetate Description
0 - 2 0% Elute non-polar impurities

| 2 - 5 | 0%


 20% | Ramp |
| 5 - 12 | 20% 

50% | Product Elution Zone | | 12 - 15 | 100% | Flush polar impurities |[1]

Note: Sulfonamides can streak on silica. Adding 1% MeOH to the eluent can improve peak shape.

Visualization of Workflow

The following diagram illustrates the decision matrix and workflow for purifying the target sulfonamide.

PurificationWorkflow Start Crude Reaction Mixture AcidBase Protocol A: Acid-Base Extraction Start->AcidBase Dissolve in EtOAc Extract w/ NaOH CheckState Physical State Check AcidBase->CheckState Isolate Organic Layer Recryst Protocol B: Recrystallization (IPA/Heptane) CheckState->Recryst Solid/Semi-Solid Column Protocol C: Flash Chromatography (Hex/EtOAc) CheckState->Column Persistent Oil Final Pure Sulfonamide (>98%) Recryst->Final Filter & Dry Column->Final Concentrate Fractions

Figure 1: Decision tree for the purification of 2-(Propan-2-yloxy)ethane-1-sulfonamide.

Analytical Validation

Once isolated, verify the identity and purity using the following diagnostic signals.

1H NMR (DMSO-d6, 400 MHz):

  • 
     6.8 - 7.0 ppm (s, 2H):  Characteristic broad singlet for 
    
    
    
    .[1] Exchangeable with
    
    
    .
  • 
     3.6 - 3.7 ppm (m, 2H):  Ether methylene protons (
    
    
    
    ).[1]
  • 
     3.5 - 3.6 ppm (sept, 1H):  Isopropyl methine proton.[1]
    
  • 
     3.1 - 3.2 ppm (t, 2H):  Sulfonyl methylene protons (
    
    
    
    ).[1]
  • 
     1.1 ppm (d, 6H):  Isopropyl methyl groups.[1]
    

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).[1]

  • Detection: UV 210 nm (Sulfonamides have low UV absorbance; 210 nm or ELSD is required).[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for sulfonamide crystallization techniques).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[6] Link[1]

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Alkylation Reactions of 2-Bromoethane-1-sulfonamide. Link (Analogous synthesis and handling of ethanesulfonamide derivatives).[1]

  • PubChem. (2025).[1][8] Ethanesulfonamide Compound Summary. National Library of Medicine. Link (Physicochemical properties of the parent scaffold).[1]

  • Sigma-Aldrich. (2023).[1] General Methods for Purification of Sulfonamides. Link

Sources

Application

Application Note: Strategic Functionalization of 2-(Propan-2-yloxy)ethane-1-sulfonamide

This Application Note is designed for researchers in medicinal chemistry and fragment-based drug discovery (FBDD). It provides a rigorous, evidence-based guide to functionalizing 2-(Propan-2-yloxy)ethane-1-sulfonamide ,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and fragment-based drug discovery (FBDD). It provides a rigorous, evidence-based guide to functionalizing 2-(Propan-2-yloxy)ethane-1-sulfonamide , a versatile solubilizing fragment.


) with a solubilizing ether tail.

Executive Summary & Strategic Analysis

2-(Propan-2-yloxy)ethane-1-sulfonamide represents a "privileged fragment" in modern drug design. The isopropyl ether tail provides lipophilic bulk for hydrophobic pocket occupancy, while the ethylene linker maintains flexibility. The primary sulfonamide moiety (


) acts as the critical "warhead" or "linker" for further elaboration.

Chemo-Selectivity Warning (Expert Insight): While the ether linkage is generally stable, the ethylene backbone places the


-carbon in a position relative to the sulfonyl group that mimics the structure of vinyl sulfonamide precursors (e.g., 2-chloroethanesulfonamide). Although the isopropoxy group is a poor leaving group, avoiding extremely harsh bases (e.g., 

-BuLi) or high temperatures (>120°C)
is recommended to prevent potential

-elimination to the reactive vinyl sulfonamide species.
Functionalization Decision Matrix

The functionalization strategy depends entirely on the desired pharmacological profile:

Target MoietyReaction ClassPharmacological GoalKey Reagents
N-Aryl Sulfonamide Chan-Lam CouplingScaffold decoration; Protein-protein interaction inhibitors.Aryl Boronic Acid, Cu(OAc)₂, Pyridine
N-Acyl Sulfonamide Amide CouplingBioisostere of Carboxylic Acid (

).
Carboxylic Acid, EDC, DMAP
N-Alkyl Sulfonamide Mitsunobu / AlkylationLinker extension; PROTAC linker synthesis.Alcohol, DEAD, PPh₃

Protocol A: N-Arylation via Chan-Lam Coupling

Objective: Synthesis of


-aryl-2-(propan-2-yloxy)ethane-1-sulfonamide.
Rationale:  Traditional Buchwald-Hartwig coupling often requires high heat and strong bases. The Chan-Lam coupling  is superior for this aliphatic sulfonamide as it proceeds at room temperature under oxidative conditions, preserving the ether tail and preventing elimination.
Mechanism & Workflow

The reaction utilizes a Copper(II) species to facilitate an oxidative cross-coupling between the sulfonamide nitrogen and an aryl boronic acid.[1]

ChanLam_Mechanism cluster_cycle Catalytic Cycle Substrate Sulfonamide (R-SO2NH2) Complex_A Cu(II)-Sulfonamide Complex Substrate->Complex_A Coordination Boronic Aryl Boronic Acid (Ar-B(OH)2) Transmetal Transmetalation (Cu-Ar Species) Boronic->Transmetal Cu_Cat Cu(OAc)2 Catalyst Cu_Cat->Complex_A Complex_A->Transmetal RedElim Reductive Elimination (C-N Bond Formation) Transmetal->RedElim Oxidation (O2) Product N-Aryl Sulfonamide RedElim->Product

Figure 1: Copper(II)-mediated oxidative coupling mechanism prioritizing mild conditions.

Detailed Protocol
  • Reagent Setup:

    • Sulfonamide substrate (1.0 equiv)[2][3][4]

    • Aryl Boronic Acid (2.0 equiv) — Excess is crucial as boronic acids can homocouple.

    • Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv) — Stoichiometric Cu is often more reliable than catalytic for difficult aliphatic sulfonamides.

    • Pyridine (2.0 equiv) — Acts as a ligand and mild base.

    • Solvent: Dichloromethane (DCM) or DCM/MeOH (9:1) if solubility is an issue.

    • 4Å Molecular Sieves (Activated).

  • Execution:

    • Charge a flame-dried round-bottom flask with Cu(OAc)₂, Aryl Boronic Acid, and molecular sieves.

    • Add the Sulfonamide dissolved in DCM.[4]

    • Add Pyridine dropwise.

    • Critical Step: The reaction requires oxygen. Attach a drying tube packed with CaCl₂ (open to air) or use an O₂ balloon for faster rates.

    • Stir vigorously at Room Temperature for 16–24 hours. The mixture typically turns from blue/green to a dark suspension.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove copper salts. Wash with EtOAc.

    • Wash the filtrate with 1M HCl (to remove pyridine) and Brine.

    • Dry over Na₂SO₄ and concentrate.[2][4]

    • Purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: N-Acylation (Bioisostere Synthesis)

Objective: Synthesis of


-acyl-2-(propan-2-yloxy)ethane-1-sulfonamide.
Rationale: 

-acyl sulfonamides possess a

of 3.5–4.5, closely mimicking carboxylic acids but with improved lipophilicity and metabolic stability.[5]
Detailed Protocol
  • Reagent Setup:

    • Sulfonamide substrate (1.0 equiv)[2][3][4]

    • Carboxylic Acid (1.2 equiv)

    • EDC

      
      HCl (1.5 equiv) — Coupling agent.
      
    • DMAP (1.2 equiv) — Nucleophilic catalyst.

    • Solvent: Anhydrous DCM.

  • Execution:

    • Dissolve the Carboxylic Acid and EDC

      
      HCl in DCM at 0°C under inert atmosphere (N₂). Stir for 15 mins to form the active ester.
      
    • Add the Sulfonamide followed by DMAP.

    • Allow to warm to Room Temperature and stir for 12 hours.

  • Validation (Self-Check):

    • TLC Monitoring: The product is significantly more acidic than the starting material. It will streak on standard silica plates unless 1% Acetic Acid is added to the eluent.

    • Work-up: Wash with 10% Citric Acid (removes DMAP/EDC urea)

      
       Water 
      
      
      
      Brine.

Analytical Characterization Standards

When characterizing the functionalized product, specific NMR signatures confirm the integrity of the ether tail and the success of the substitution.

Moiety¹H NMR Signature (CDCl₃, 400 MHz)Diagnostic Change
Isopropyl CH₃

1.15 ppm (doublet, 6H)
Remains constant; confirms tail stability.
Ether CH

3.60 ppm (septet, 1H)
Unchanged.
Sulfonamide NH

4.5–5.0 ppm (broad singlet)
Disappears upon alkylation; Shifts downfield (

8.0–9.0) for

-Acyl.[2][5][6][7][8]

-Methylene

3.20 ppm (triplet, 2H)
Slight shift depending on N-substituent electronegativity.

Troubleshooting & Optimization

Troubleshooting Problem Low Yield / No Reaction Check1 Is the Boronic Acid decomposing? Problem->Check1 Action1 Switch to Boronic Ester or Increase Equivalents (3.0 eq) Check1->Action1 Yes Check2 Is the Sulfonamide reacting? Check1->Check2 No Action2 Add TEA (1.0 eq) to increase N-nucleophilicity Check2->Action2 No Check3 Elimination Byproduct Observed? Check2->Check3 Yes Action3 LOWER Temperature. Avoid strong inorganic bases. Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting common synthetic failures.

References

  • Chan-Lam Coupling Methodology

    • Moon, S.-Y., et al.[1][9] "Copper-Catalyzed Chan–Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature." Organic Letters, 2014, 16(2), 338–341.[1]

  • N-Acyl Sulfonamide Bioisosteres

    • L. Y.[10] Lam, C. Ma.[10] "Expanding Chemical Space of N-Acyl Sulfonamides." Organic Letters, 2021, 23, 6164-6168.[10]

  • General Sulfonamide Functionalization

    • BenchChem Protocols.
  • Vinyl Sulfonamide Elimination Risks

    • Organic Chemistry Portal. "Synthesis of Vinyl Sulfonamides."[3][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonamide

[1] Ticket ID: #SYN-ISO-ETH-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Yield & Purity Bottlenecks in Alkoxy-Sulfonamide Synthesis[1] Strategic Overview: Why This Synt...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: #SYN-ISO-ETH-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Yield & Purity Bottlenecks in Alkoxy-Sulfonamide Synthesis[1]

Strategic Overview: Why This Synthesis Fails

The synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonamide presents a deceptive challenge.[1] While the disconnection appears simple (ether formation


 sulfonation 

amidation), the amphiphilic nature of the intermediate and the specific reactivity of the isopropyl group create three common failure modes:
  • The "Isopropyl Trap" (Acid Sensitivity): Unlike methyl ethers, the isopropyl ether linkage is susceptible to cleavage under strongly acidic conditions (e.g., during chlorosulfonation) due to the stability of the secondary isopropyl carbocation.

  • Phase Transfer Stagnation: The Strecker sulfite alkylation often stalls because the lipophilic alkyl halide and the hydrophilic sodium sulfite refuse to interact without rigorous phase transfer catalysis (PTC).

  • Hydrolytic Competition: The intermediate sulfonyl chloride is highly prone to hydrolysis, often reverting to the sulfonic acid during the amidation step if moisture is not strictly controlled.

Module 1: Precursor Assembly & Safety (The Ether Backbone)

Context: You are likely starting with 2-chloroethyl isopropyl ether or synthesizing it via the Williamson ether synthesis.

Critical Safety Advisory: Peroxide Formation
  • Risk: Isopropyl ethers are notorious for forming explosive peroxides upon storage, faster than diethyl ether.

  • Protocol: Before any heating or distillation, test for peroxides using KI/starch paper. If positive, treat with ferrous sulfate (

    
    ) solution.
    
Troubleshooting Guide: Alkyl Halide Synthesis

Scenario: You are reacting 2-chloroethanol with isopropyl bromide (or isopropanol with 1-bromo-2-chloroethane).

SymptomProbable CauseCorrective Action
Low Yield (<40%) Elimination (E2) The isopropyl group is bulky.[1] If using strong bases (NaH, KOH) at high temps, you are generating propene. Switch to milder bases (NaOH) and lower temperatures (

C).
Product is Wet/Impure Azeotrope Formation 2-chloroethyl isopropyl ether forms azeotropes with water and alcohols.[1] Dry strictly with

and distill under reduced pressure.

Module 2: The Strecker Sulfite Alkylation (The Core Reaction)

The Reaction:


[1]
System Logic: The Phase Transfer Interface

This reaction fails because the reactants exist in two different phases. You must use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) or Iodide (TBAI) to shuttle the sulfite ion into the organic phase.

Visualization: The Catalytic Cycle

StreckerMechanism Figure 1: Phase Transfer Catalysis in Strecker Sulfonation cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Alkyl Halide) Na2SO3 Na2SO3 (Sulfite Source) Q_SO3_aq Q+ SO3-- (Active Catalyst) Na2SO3->Q_SO3_aq Ion Exchange Q_X_aq Q+X- (Recycled Catalyst) R_SO3_Q R-SO3- Q+ (Product Complex) Q_SO3_aq->R_SO3_Q Phase Transfer R_Cl R-Cl (Substrate) R_Cl->R_SO3_Q SN2 Attack R_SO3_Q->Q_X_aq Regenerates Catalyst Product R-SO3Na (Precipitates) R_SO3_Q->Product Workup

FAQ: Sulfonation Stalls

Q: My reaction has been refluxing for 24 hours, but TLC shows 50% starting material. Why? A: The sulfite anion is a hard nucleophile, but the chloride is a mediocre leaving group.

  • Fix 1 (The Catalyst): Add 0.1 eq of Sodium Iodide (NaI) . This generates the alkyl iodide in situ (Finkelstein reaction), which is 100x more reactive toward sulfite.

  • Fix 2 (The Solvent): Ensure you are using a solvent system that allows high temperatures without boiling off. A 1:1 mixture of Water:Ethanol is standard, but if you need higher temps (

    
    C), switch to Water:DMF  (though workup is harder).
    

Module 3: Activation & Amidation (The Finish)

The Route: Sulfonate Salt


 Sulfonyl Chloride 

Sulfonamide
Critical Protocol: Avoiding Ether Cleavage

Standard protocols use Phosphorus Pentachloride (


) to generate sulfonyl chlorides. Do NOT use 

for this substrate. The Lewis acidity of

combined with heat can cleave the isopropyl ether, yielding 2-chloroethanesulfonamide and isopropyl chloride.

Recommended Reagent System: Thionyl Chloride (


) with catalytic DMF (Vilsmeier-Haack conditions).[1]
Step-by-Step Protocol
  • Drying: The sodium sulfonate salt must be bone dry. Dry in a vacuum oven at 60°C for 12 hours. Any water will destroy your thionyl chloride.

  • Chlorination:

    • Suspend 10 mmol of Sodium 2-(propan-2-yloxy)ethane-1-sulfonate in 20 mL of dry Toluene (or DCM).

    • Add 2-3 drops of DMF (Catalyst).[1]

    • Add 15 mmol (1.5 eq) of

      
       dropwise at 0°C.
      
    • Reflux for 2-3 hours.[1]

    • Checkpoint: Solution should become clear/homogeneous as the inorganic salt dissolves/reacts.

  • Amidation:

    • Cool the reaction mixture to 0°C.

    • Option A (Gas): Bubble anhydrous

      
       gas through the solution for 30 mins.
      
    • Option B (Aqueous): Pour the reaction mixture slowly into cold, concentrated

      
       (28%).
      
    • Note: The aqueous method is riskier for hydrolysis but easier to handle.

Troubleshooting Logic: Low Amidation Yields

AmidationTrouble Figure 2: Troubleshooting Amidation Failure Modes Start Problem: Low Yield of Sulfonamide Check1 Is the Sulfonyl Chloride pure? Start->Check1 Check3 Was the reaction exothermic? Check1->Check3 Yes Result3 Incomplete Chlorination. Check drying of Sulfonate salt. Check1->Result3 No/Unsure Check2 Did you use Aqueous Ammonia? Result1 Hydrolysis occurred. Use Anhydrous NH3 in THF. Check2->Result1 Yes Check Stoichiometry Check Stoichiometry Check2->Check Stoichiometry No Check3->Check2 Yes Result2 Thermal Decomposition. Cool to -10°C during addition. Check3->Result2 Too Hot

Summary of Physicochemical Properties

PropertyValue (Approx.)Implication for Synthesis
Molecular Weight 167.23 g/mol Calculation basis.[1]
LogP ~0.5 - 0.8Amphiphilic.[1] Extraction requires polar organics (EtOAc/THF), not Hexane.
Stability Acid-labile (Ether)Avoid strong Lewis acids (

) and

.[1]
Solubility Mod. Water SolubleProduct may stay in aqueous layer during workup. Salt out with NaCl.

References

  • Strecker Reaction & Phase Transfer Catalysis

    • Mechanism & Conditions:[2][3][4][5][6] "Efficient synthesis process of 2-chloroethyl sodium sulfonate." Google Patents, CN115448858B. Link

    • General Protocol: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Sulfonate Activation (Avoiding Side Reactions)

    • Sulfonyl Chloride Stability: "Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids."[6] PMC (NIH). Link

    • Chlorination Agents: "Synthesis of sulfonamide intermediates." US Patent 5470973A. Link

  • Ether Safety & Stability

    • Peroxide Risks: "Isopropyl ether Safety Data & Stability." Manasa Life Sciences / PubChem. Link

    • Secondary Halide Reactivity: "Deciding SN1/SN2/E1/E2 - Secondary Alkyl Halides." Master Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Sulfonylation of 2-(Propan-2-yloxy)ethanol

This guide functions as a specialized Technical Support Center for researchers encountering issues with the sulfonylation (mesylation/tosylation) of 2-(propan-2-yloxy)ethanol (also known as Isopropyl Cellosolve or ethyle...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers encountering issues with the sulfonylation (mesylation/tosylation) of 2-(propan-2-yloxy)ethanol (also known as Isopropyl Cellosolve or ethylene glycol monoisopropyl ether).

Case ID: SULF-ISO-002 Status: Active Analyst: Senior Application Scientist

Substrate & Reaction Scope

User Check: Ensure your starting material is 2-(propan-2-yloxy)ethanol (CAS: 109-59-1).

  • Structure:

    
    
    
  • Target Product: 2-isopropoxyethyl methanesulfonate (or toluenesulfonate).

  • Significance: This intermediate is a critical linker in medicinal chemistry (e.g., Bisoprolol synthesis) used to append the isopropoxyethyl chain via nucleophilic substitution.

The Core Problem: While primary alcohols typically sulfonylate easily, the


-alkoxy group in this substrate introduces unique electronic effects that promote specific side reactions—primarily elimination  and nucleophilic substitution by halide .

Troubleshooting Guide (Diagnostic & Repair)

Use the following modules to diagnose impurities seen in your LC-MS or NMR data.

Issue A: The "Chloride" Impurity (Substitution)

Symptom: You observe a byproduct with a mass of


 or an NMR triplet shift moving upfield (from ~4.3 ppm to ~3.6 ppm).
Diagnosis:  Conversion of the alcohol to 1-chloro-2-(propan-2-yloxy)ethane .
Root Cause: 
Methanesulfonyl chloride (MsCl) generates chloride ions (

) as a byproduct. In the presence of pyridine or triethylamine hydrochloride salts, the chloride ion acts as a nucleophile. The newly formed mesylate is an excellent leaving group, and the primary carbon is unhindered, allowing

to displace the sulfonate (

mechanism). Corrective Action:
  • Switch Reagent: Use Methanesulfonic Anhydride (

    
    )  instead of MsCl. This eliminates the source of chloride ions entirely.
    
  • Solvent Switch: If you must use MsCl, avoid using pyridine as the solvent. Use DCM (Dichloromethane) with stoichiometric TEA/DIPEA. Pyridinium chloride is more soluble in warm pyridine, promoting the side reaction.

  • Temperature: Keep the reaction strictly at 0°C . The substitution reaction has a higher activation energy than the sulfonylation.

Issue B: The "Vinyl Ether" Trap (Elimination)

Symptom: Loss of the mesylate peak and appearance of vinylic protons (multiplets at 4.0–4.2 ppm and 6.4 ppm) in


 NMR.
Diagnosis:  Formation of isopropyl vinyl ether .
Root Cause: 
The 

-alkoxy group (

) is electron-withdrawing by induction but electron-donating by resonance. However, the protons on the

-carbon (next to the mesylate) and

-carbon become susceptible to base-mediated elimination (E2).

Corrective Action:
  • Base Selection: Avoid strong, unhindered bases. Switch from TEA to DIPEA (Hünig's Base) or 2,6-Lutidine . The steric bulk of DIPEA minimizes proton abstraction (elimination) while still neutralizing the acid.

  • Inverse Addition: Add the base slowly to the mixture of alcohol and anhydride/chloride. Keeping the base concentration low relative to the substrate prevents the "base spike" that triggers elimination.

Issue C: The "Missing Isopropyl" (Acid Cleavage)

Symptom: Loss of the isopropyl doublet/septet signals; appearance of free ethylene glycol derivatives. Diagnosis: Acid-catalyzed ether cleavage. Root Cause: Isopropyl ethers are acid-labile because the isopropyl cation is a relatively stable secondary carbocation. If the reaction generates HCl (from MsCl) and the base is insufficient or mixing is poor, local acidic "hotspots" can cleave the ether. Corrective Action:

  • Buffering: Ensure base is present in slight excess (1.2–1.5 eq) before adding the sulfonyl chloride.

  • Quench: Quench with saturated

    
     immediately upon completion to neutralize HCl salts before concentration.
    

Reaction Pathway Visualization

The following diagram maps the competitive landscape of this reaction.

G Substrate 2-(Propan-2-yloxy)ethanol (Starting Material) MsCl MsCl / Base Substrate->MsCl Cleaved Ethylene Glycol Deriv. (Acid Cleavage) Substrate->Cleaved HCl accumulation (Acidic Hotspots) Intermediate Sulfonate Intermediate (Target Product) MsCl->Intermediate Main Reaction (0°C, DCM) VinylEther Isopropyl Vinyl Ether (Elimination Side Product) Intermediate->VinylEther Excess Strong Base High Temp (E2) AlkylChloride Alkyl Chloride (Substitution Side Product) Intermediate->AlkylChloride Cl- attack (from MsCl) Warm Pyridine

Caption: Figure 1. Competitive reaction pathways. Green indicates the desired path; Red indicates failure modes driven by temperature, base strength, or chloride presence.

Optimized Experimental Protocol

This protocol is designed to minimize both elimination and chloride substitution.

Reagents:

  • 2-(Propan-2-yloxy)ethanol (1.0 eq)

  • Methanesulfonic Anhydride (

    
    ) (1.2 eq) — Preferred over MsCl to prevent Cl- sub.
    
  • Diisopropylethylamine (DIPEA) (1.5 eq) — Preferred over TEA to reduce elimination.

  • Dichloromethane (DCM) (anhydrous, 10 volumes).[1]

Step-by-Step:

  • Setup: Charge a flame-dried reaction flask with 2-(propan-2-yloxy)ethanol and anhydrous DCM under Nitrogen atmosphere.

  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Low temperature suppresses elimination.

  • Base Addition: Add DIPEA via syringe over 5 minutes. Stir for 10 minutes.

  • Reagent Addition: Dissolve

    
     in a minimal amount of DCM and add dropwise to the reaction mixture over 30 minutes. Maintain internal temperature < 5°C.
    
  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (stain with PMA or KMnO4; UV activity is low) or GC-MS.

    • Checkpoint: If starting material persists, do NOT heat. Add 0.1 eq of DMAP (catalytic) if absolutely necessary, but watch for elimination.

  • Workup (Buffered):

    • Quench by pouring into cold saturated

      
       (aq).
      
    • Extract with DCM (x2).[1]

    • Wash organic layer with water (x1) and brine (x1).

    • Dry over

      
       and concentrate in vacuo at < 30°C bath temperature . (High heat during concentration can trigger elimination in the presence of trace salts).
      

Comparative Data: Conditions vs. Outcomes[1][2][3][4][5][6][7]

Condition VariableReagent ChoicePrimary RiskOutcome
Standard MsCl + TEA + DCM (RT)ModerateMix of Product + ~5-10% Vinyl Ether
High Temp MsCl + Pyridine (Reflux)High Major Alkyl Chloride formation + Polymerization
Optimized

+ DIPEA + DCM (0°C)
Low>95% Target Sulfonate
Acidic MsCl + insufficient baseHigh Ether cleavage (Loss of isopropyl group)

References

  • BenchChem. (2025).[2][3] Technical Support Center: Sulfonylation Reactions - Protocol 2: Amine-Free Sulfonylation of Alcohols. Retrieved from

  • Master Organic Chemistry. (2015). Tosylates And Mesylates: Making Alcohols Into Good Leaving Groups.[4] Retrieved from

  • Yoshida, Y., et al. (1999).[5][6] Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base.[5] Synthesis, 1633-1636.[5][6] Retrieved from

  • Vertex AI Search. (2026). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates.[7] Journal of Organic Chemistry.[8] Retrieved from

  • Sigma-Aldrich. (2025). 2-Isopropoxyethanol Product Safety & Reactivity Data.[9] Retrieved from

Sources

Troubleshooting

Technical Support Dossier: NMR Troubleshooting for 2-(Propan-2-yloxy)ethane-1-sulfonamide

This is Dr. Aris Thorne , Senior Application Scientist at the Structural Elucidation Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Structural Elucidation Support Center.

Below is the technical support dossier for 2-(Propan-2-yloxy)ethane-1-sulfonamide . This guide is structured to address the specific spectral anomalies—specifically "peak splitting"—that researchers encounter with this ether-sulfonamide scaffold.

Case ID: SULF-ISO-002 Molecule: 2-(Propan-2-yloxy)ethane-1-sulfonamide Formula:


MW:  167.23  g/mol [1][2]

The Baseline: What Should You See?

Before troubleshooting "splitting," we must establish the expected multiplicity . Deviations from this baseline are the primary source of confusion.

Expected H NMR Data (DMSO- , 400 MHz)
MoietyProton CountApprox. Shift (

)
Expected Splitting (

)
Visual Characteristic
Sulfonamide (

)
2H6.8 – 7.2 ppmSinglet (Broad)Often broad; disappears with

.[1][2]
Ether Linker (

)
2H3.6 – 3.7 ppmTriplet (

Hz)
Distinct triplet.[1][2] Can roof with

.
Isopropyl Methine (

)
1H3.5 – 3.6 ppmSeptet (

Hz)
Critical Point: Often mistaken for noise or "split impurity" due to low height.[1][2]
Sulfonyl Linker (

)
2H3.1 – 3.2 ppmTriplet (

Hz)
Distinct triplet.[1][2]
Isopropyl Methyls (

)
6H1.0 – 1.1 ppmDoublet (

Hz)
Tall, sharp doublet.[1][2]

Diagnostic Workflow: The "Splitting" Decision Tree

Use this logic flow to categorize your splitting issue.

NMR_Troubleshooting Start START: Identify the 'Split' Peak Region Which region is affected? Start->Region NH2 Region: 6.5 - 7.5 ppm (NH2) Region->NH2 Downfield Aliphatic Region: 1.0 - 4.0 ppm (Alkyl) Region->Aliphatic Upfield D2O_Test Does it vanish with D2O? NH2->D2O_Test Exchange Diagnosis: Exchangeable Proton (Normal Behavior) D2O_Test->Exchange Yes Impurity Diagnosis: Aromatic Impurity D2O_Test->Impurity No Pattern Describe the Splitting Aliphatic->Pattern Septet 7+ lines (Low intensity) Pattern->Septet Roofing Distorted Triplet (Leaning) Pattern->Roofing Doublet Unexpected Doublet Pattern->Doublet Iso_Diag Diagnosis: Isopropyl Methine (CH) (Expected Septet) Septet->Iso_Diag Roof_Diag Diagnosis: Second-Order Effect (Strong Coupling) Roofing->Roof_Diag Methyl_Diag Diagnosis: Isopropyl Methyls (Expected Doublet) Doublet->Methyl_Diag

Figure 1: Decision matrix for identifying the source of peak splitting in 2-(Propan-2-yloxy)ethane-1-sulfonamide.

Troubleshooting Q&A: Specific Scenarios

Scenario A: "My peak is split into two or looks like a blob. Is my product degrading?"

Diagnosis: Likely Quadrupolar Relaxation or Restricted Rotation , not degradation.

Technical Explanation: The sulfonamide nitrogen is attached to two protons.[3][4] While chemically equivalent in a free-rotating environment, two factors cause peak anomalies:

  • Quadrupolar Broadening: The Nitrogen-14 nucleus (

    
    ) has a quadrupole moment.[2] This facilitates rapid relaxation of the attached protons, causing the signal to broaden significantly, sometimes merging into the baseline or appearing as a "hump" rather than a sharp singlet [1].
    
  • Solvent Effects (DMSO vs.

    
    ):  In 
    
    
    
    , the
    
    
    protons are often concentration-dependent and broad due to intermolecular hydrogen bonding.[2] In DMSO-
    
    
    , they form strong H-bonds with the solvent, slowing exchange and often sharpening the peak.[1] However, if the molecule forms an intramolecular H-bond with the ether oxygen (forming a pseudo-cyclic structure), the two protons might become diastereotopic (magnetically non-equivalent), splitting the singlet into two distinct peaks [2].

The Fix (Validation Protocol):

  • The

    
     Shake:  Add 1-2 drops of 
    
    
    
    to the NMR tube and shake.
    • Result: If the "split" peaks disappear, they are exchangeable

      
       protons.
      
  • Temperature Variation: Run the spectrum at 50°C.

    • Result: Increased temperature increases the exchange rate and rotation. Split peaks should coalesce into a single sharp peak.

Scenario B: "The peak at ~3.5 ppm is a mess. It has too many splits."

Diagnosis: You are observing the Isopropyl Methine Septet overlapping with the Ether Linker .

Technical Explanation: The methine proton (


) of the isopropyl group is coupled to six  equivalent methyl protons.
  • Multiplicity Rule (

    
    ): 
    
    
    
    .[1][2]
  • Intensity Ratio: 1:6:15:20:15:6:1.[2]

  • The Problem: The outer lines (intensity 1) are very weak. The inner lines (intensity 20) are strong. If the chemical shift of this septet (

    
     ppm) is close to the ether linker triplet (
    
    
    
    ppm), they will overlap. This creates a "messy" multiplet that looks like a purity issue.

The Fix:

  • 2D COSY Experiment: Run a COSY (Correlation Spectroscopy) scan.

    • Look for a cross-peak between the "messy" region at 3.6 ppm and the clean doublet at 1.1 ppm (the methyls). This confirms the mess is the methine proton.

  • Integration Check: Integrate the entire 3.5–3.8 ppm region. It should sum to exactly 3H (2H from ether linker + 1H from methine).[2]

Scenario C: "The ethyl triplets are leaning/slanting. Is this a shimming issue?"

Diagnosis: This is the Roofing Effect (Strong Coupling).

Technical Explanation: The ethyl linker consists of two


 groups: 

(

) and

(

).[1][2]
  • If the difference in their chemical shifts (

    
    ) is large compared to their coupling constant (
    
    
    
    ), you see two clear triplets (First-order:
    
    
    system).[1][2]
  • If

    
     is small (close to 
    
    
    
    ), the inner lines of the triplets grow taller and the outer lines shrink. The triplets "lean" toward each other. This is an
    
    
    system (Second-order) [3].

The Fix:

  • Higher Field Strength: Moving from a 300 MHz to a 600 MHz instrument increases

    
     (in Hz) while 
    
    
    
    stays constant.[2] This restores the first-order "clean" triplet appearance.[2]
  • Mathematical Processing: Apply "resolution enhancement" (Gaussian window function) in your processing software to resolve the lines, but be aware this decreases S/N ratio.

Summary of Chemical Shifts & Couplings (Reference)

Use this table to validate your integration and assignments.

Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Partners
1.15 Doublet (

Hz)
6HIsopropyl

Coupled to Methine (3.6 ppm)
3.20 Triplet (

Hz)
2H

Coupled to

(3.65 ppm)
3.62 Septet (

Hz)
1HIsopropyl

Coupled to

(1.15 ppm)
3.68 Triplet (

Hz)
2H

Coupled to

(3.20 ppm)
6.90 Broad Singlet2H

None (Exchangeable)

References

  • Claridge, T. D. W. (2016).[2][5] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Chapter 3: Spin-Spin Coupling and Line Broadening).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Sulfonamide N-H exchange and solvent effects). [1][2]

  • Reich, H. J. (2024).[2] The NMR of AB Systems and Second Order Effects. University of Wisconsin-Madison Chemistry Department.[1][2]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonamide

Welcome to the technical support center for the synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonamide. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonamide. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling this synthesis from the laboratory bench to pilot or production scale. We will address common experimental hurdles through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and practical, field-proven insights.

Section 1: Synthesis and Scale-Up Strategy Overview

The synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonamide is a multi-step process that requires careful control over reaction conditions, especially during scale-up. The most common and scalable route involves the initial formation of an ether, followed by conversion to a sulfonate salt, which is then transformed into the key sulfonyl chloride intermediate before final amination.[1] Each step presents unique challenges related to reaction kinetics, thermodynamics, and material handling.

Recommended Synthetic Pathway

The chosen pathway prioritizes the use of readily available starting materials and established, scalable chemical transformations.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Halogenation cluster_2 Step 3: Sulfonation cluster_3 Step 4: Sulfonyl Chloride Formation cluster_4 Step 5: Amination A Isopropyl Alcohol + 2-Chloroethanol B 2-(Propan-2-yloxy)ethan-1-ol A->B  NaH or NaOH (Williamson Ether Synthesis) C 2-(Propan-2-yloxy)ethyl chloride B->C  SOCl2 or PCl3 (Deoxychlorination) D Sodium 2-(Propan-2-yloxy)ethanesulfonate C->D  Na2SO3 (Strecker Sulfite Alkylation) E 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride D->E  PCl5 or SOCl2 (Chlorination) F 2-(Propan-2-yloxy)ethane-1-sulfonamide E->F  NH3 or (NH4)2CO3 (Amination)

Caption: Recommended five-step synthesis workflow for 2-(Propan-2-yloxy)ethane-1-sulfonamide.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low Yield in Step 4 (Sulfonyl Chloride Formation)

  • Symptom: The reaction of Sodium 2-(Propan-2-yloxy)ethanesulfonate with the chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride) results in a low yield of the desired sulfonyl chloride, often with significant recovery of starting material or formation of intractable tars.

  • Possible Cause 1: Presence of Moisture. The sulfonate salt may not be completely dry. Chlorinating agents like thionyl chloride and PCl5 react violently with water, and the sulfonyl chloride product is also moisture-sensitive, hydrolyzing back to the sulfonic acid.[2]

    • Solution: Ensure the sodium sulfonate salt is rigorously dried under vacuum at an elevated temperature (e.g., 80-100°C) for several hours before use. The reaction should be conducted under a dry, inert atmosphere (N2 or Argon). Use freshly distilled or high-purity thionyl chloride.

  • Possible Cause 2: Inadequate Temperature Control. The reaction can be exothermic. On a larger scale, insufficient heat removal can lead to localized overheating, causing decomposition of the starting material or product and promoting side reactions.

    • Solution: Use a reactor with efficient cooling and a powerful overhead stirrer. Add the chlorinating agent portion-wise or via a dropping funnel to control the reaction rate and internal temperature. For scale-up, a thorough reaction calorimetry study is recommended to understand the thermal profile.

  • Possible Cause 3: Poor Mixing. The reaction is heterogeneous (solid-liquid). Inefficient mixing leads to a low surface area of contact between the solid sulfonate salt and the liquid chlorinating agent, resulting in an incomplete reaction.[3]

    • Solution: Use a reactor with appropriate geometry and an agitator designed for solid-liquid slurries (e.g., an anchor or turbine stirrer). A phase-transfer catalyst can sometimes be employed to improve reactivity in such systems, although this requires careful screening and may complicate purification.

Problem 2: High Impurity Levels in the Final Product

  • Symptom: The final 2-(Propan-2-yloxy)ethane-1-sulfonamide product is contaminated with byproducts, as identified by HPLC, GC-MS, or NMR.

  • Possible Cause 1: Impure Sulfonyl Chloride Intermediate. The purity of the final product is highly dependent on the quality of the sulfonyl chloride intermediate. Impurities from Step 4 will carry through to the final step.

    • Solution: The crude sulfonyl chloride should be purified before amination. While distillation under high vacuum is an option, it can be challenging due to the compound's likely high boiling point and thermal sensitivity. An alternative is to perform a careful aqueous workup: quench the reaction mixture on ice, extract the sulfonyl chloride into a non-polar solvent (e.g., dichloromethane, ethyl acetate), wash with cold brine to remove water-soluble impurities, dry over anhydrous sodium sulfate, and use the solution directly in the next step.[4]

  • Possible Cause 2: Over-reaction during Amination. The sulfonamide product itself has an acidic N-H proton. Under strongly basic conditions or with excess sulfonyl chloride, a double sulfonylation can occur, leading to the formation of a bis-sulfonylimide impurity.

    • Solution: Use a controlled stoichiometry, typically adding the sulfonyl chloride slowly to a solution containing an excess of ammonia. This ensures the sulfonyl chloride is more likely to react with ammonia than the sulfonamide product. Maintain a low reaction temperature (e.g., 0-10°C) to moderate reactivity.

  • Possible Cause 3: Residual Solvents or Reagents. Incomplete removal of solvents or unreacted starting materials from previous steps.

    • Solution: Optimize the purification protocol. For the final product, recrystallization is often the most effective method for removing process-related impurities and residual solvents.[3] A final wash of the isolated crystals with a suitable solvent (one in which the product is sparingly soluble but impurities are soluble) can be beneficial. Consider implementing a vacuum drying step with controlled temperature to remove residual volatile solvents.[3]

Section 3: Scale-Up and Process Safety FAQs

Q1: What are the most critical parameters to control when scaling up from a 100g lab batch to a 5kg pilot batch?

A1: The three most critical parameters are:

  • Heat Transfer: Exothermic reactions (especially halogenation and sulfonyl chloride formation) that are easily managed in a lab flask with an ice bath can become dangerous runaway reactions in a large reactor.[3] Reactor cooling capacity, surface-area-to-volume ratio, and controlled reagent addition rates are paramount.

  • Mass Transfer & Mixing: Achieving uniform mixing in a 50L+ reactor is far more challenging than in a 1L flask.[3] Inadequate mixing can lead to localized "hot spots," lower yields, and an inconsistent impurity profile. The choice of agitator and stirring speed must be optimized for the specific reaction phase (e.g., liquid-liquid, solid-liquid slurry).

  • Material Handling and Safety: Handling large quantities of corrosive and hazardous materials like thionyl chloride, PCl5, and ammonia requires robust engineering controls (fume hoods, closed-system transfers), appropriate personal protective equipment (PPE), and established emergency procedures. Off-gassing of HCl and SO2 must be directed to a scrubber system.

Q2: How can I avoid using highly hazardous reagents like thionyl chloride or PCl5 for the chlorination step?

A2: While classic, these reagents are hazardous. Newer methods offer greener and safer alternatives, though they may require more process development:

  • Oxidative Chlorination: If the synthesis proceeds via a thiol intermediate (2-isopropoxyethanethiol), oxidative chlorination using reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source can generate the sulfonyl chloride under milder conditions.[1][5]

  • DABSO as an SO2 Surrogate: For some synthetic strategies, particularly those involving organometallic intermediates or Sandmeyer-type reactions, the stable solid DABSO (DABCO-bis(sulfur dioxide)) can be used as a substitute for gaseous SO2, significantly improving handling safety.[5]

  • Sulfonate Esters as Precursors: One can synthesize a stable but reactive sulfonate ester, such as a pentafluorophenyl (PFP) sulfonate, which can then undergo aminolysis to form the sulfonamide.[6] This avoids the creation of the sulfonyl chloride altogether.

Q3: My final product is an oil and won't crystallize. What are my options for purification at scale?

A3: This is a common challenge. If direct crystallization fails, consider these options:

  • Solvent Screening: Perform a systematic screen of various solvents and solvent mixtures. Sometimes a specific combination (e.g., ethyl acetate/heptane, or isopropanol/water) can induce crystallization. Seeding with a small crystal, if available, can also help.

  • Salt Formation: If the molecule has a basic or acidic handle, forming a salt can often yield a highly crystalline solid that is much easier to purify by recrystallization. This is a common strategy in pharmaceutical development.

  • Chromatography: While less desirable for large-scale manufacturing due to cost and solvent usage, preparative column chromatography is a viable option for pilot-scale batches (up to several kilograms) if high purity is essential and other methods fail.

Section 4: Experimental Protocols

This section provides a representative protocol for the synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonamide on a 1 mole scale.

Table 1: Reagent Quantities for 1 Mole Scale Synthesis
StepReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
1 2-Chloroethanol80.5180.5 g1.01.0
Isopropanol60.10901.5 g (1.15 L)15.015.0
Sodium Hydride (60% disp.)40.0044.0 g1.11.1
2 2-(Propan-2-yloxy)ethan-1-ol104.15104.1 g1.01.0
Thionyl Chloride (SOCl2)118.97142.8 g (87.6 mL)1.21.2
3 2-(Propan-2-yloxy)ethyl chloride122.59122.6 g1.01.0
Sodium Sulfite (Na2SO3)126.04138.6 g1.11.1
4 Sodium 2-(Propan-2-yloxy)ethanesulfonate188.18188.2 g1.01.0
Phosphorus Pentachloride (PCl5)208.24229.1 g1.11.1
5 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride186.66186.7 g1.01.0
Ammonium Hydroxide (28-30%)35.05~585 mL~9.09.0
Step-by-Step Methodology

Step 1: Synthesis of 2-(Propan-2-yloxy)ethan-1-ol

  • Charge a suitable reactor with isopropanol (15.0 mol) and cool to 0°C under an inert atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil, 1.1 mol) portion-wise, ensuring the temperature does not exceed 10°C.

  • Stir the resulting mixture for 1 hour at 0-5°C.

  • Slowly add 2-chloroethanol (1.0 mol) via a dropping funnel, maintaining the temperature below 15°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor reaction completion by GC.

  • Carefully quench the reaction by slowly adding water.

  • Neutralize with HCl (1M solution) and extract the product with a suitable organic solvent (e.g., MTBE).

  • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield 2-(Propan-2-yloxy)ethan-1-ol.

Step 2: Synthesis of 2-(Propan-2-yloxy)ethyl chloride [7]

  • Charge the reactor with 2-(Propan-2-yloxy)ethan-1-ol (1.0 mol).

  • Cool the alcohol to 0°C.

  • Add thionyl chloride (1.2 mol) dropwise, maintaining the temperature below 10°C. Vigorous gas evolution (SO2, HCl) will occur. Ensure the reactor is connected to a scrubber.

  • After addition, slowly warm the mixture to room temperature and then heat to 50-60°C for 2-4 hours until gas evolution ceases.

  • Cool the mixture, quench by pouring onto ice, and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry over anhydrous Na2SO4 and purify by distillation.

Step 3: Synthesis of Sodium 2-(Propan-2-yloxy)ethanesulfonate

  • Prepare a solution of sodium sulfite (1.1 mol) in water in the reactor.

  • Add 2-(Propan-2-yloxy)ethyl chloride (1.0 mol) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 mol).

  • Heat the mixture to reflux (approx. 100°C) and stir vigorously for 24-48 hours.

  • Monitor the disappearance of the alkyl chloride by GC.

  • Upon completion, cool the reaction mixture. The product may precipitate. If not, concentrate the solution under reduced pressure to precipitate the salt.

  • Filter the solid, wash with a cold alcohol (e.g., ethanol) to remove inorganic salts, and dry thoroughly under vacuum.

Step 4: Synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride

  • Charge a reactor with the dried sodium 2-(Propan-2-yloxy)ethanesulfonate (1.0 mol) and a non-reactive solvent like acetonitrile or dichloromethane.

  • Cool the slurry to 0°C under an inert atmosphere.

  • Add phosphorus pentachloride (1.1 mol) portion-wise, controlling the exothermic reaction and keeping the temperature below 10°C.

  • After addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Filter off the inorganic salts (e.g., NaCl, POCl3 byproducts).

  • Carefully concentrate the filtrate under reduced pressure to obtain the crude sulfonyl chloride. This intermediate is often used directly in the next step.

Step 5: Synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonamide [4][8]

  • In a separate reactor, charge an excess of concentrated ammonium hydroxide (approx. 9.0 mol) and cool to 0°C.

  • Slowly add a solution of the crude 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (1.0 mol) in a suitable solvent (e.g., THF, Dioxane) to the cold ammonia solution, maintaining the temperature below 10°C.

  • Stir the mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor by TLC or HPLC for the disappearance of the sulfonyl chloride.

  • Extract the product into ethyl acetate. Wash the organic phase with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/heptane).

G start Low Yield or High Impurity Issue c1 Is the issue in the Sulfonyl Chloride step? start->c1 c2 Is the issue in the Final Amination step? c1->c2 No sol1 Check for Moisture: - Dry sulfonate salt rigorously - Use anhydrous conditions - Use fresh reagents c1->sol1 Yes sol4 Purify Sulfonyl Chloride: - Aqueous workup or - High-vacuum distillation c2->sol4 Yes sol2 Improve Mixing: - Use appropriate agitator - Check stirring speed sol1->sol2 sol3 Control Temperature: - Slow reagent addition - Ensure adequate cooling sol2->sol3 sol5 Control Stoichiometry: - Add sulfonyl chloride to excess NH3 - Maintain low temperature sol4->sol5 sol6 Optimize Purification: - Screen recrystallization solvents - Implement final product wash sol5->sol6

Caption: Troubleshooting decision tree for addressing common yield and purity issues.

References

  • Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9311–9316. Available at: [Link]

  • Caddick, S., et al. (Date N/A). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]

  • Organic Chemistry Portal. (Date N/A). Sulfonamide synthesis by alkylation or arylation. organic-chemistry.org. Available at: [Link]

  • Google Patents. (2012). CN102382016A - Method for synthesizing taurine ethyl ester.
  • Google Patents. (2016). CN105348052A - Synthesis process of 2-propoxy-chloroethane.
  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • Organic Syntheses. (Date N/A). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. Available at: [Link]

  • Organic Chemistry Portal. (Date N/A). Sulfonyl chloride synthesis by chlorosulfonation. organic-chemistry.org. Available at: [Link]

  • PubChem. (Date N/A). 2-(Propan-2-yloxy)ethan-1-amine. PubChem Compound Summary for CID 533866. Available at: [Link]

Sources

Troubleshooting

addressing poor reproducibility in assays with 2-(Propan-2-yloxy)ethane-1-sulfonamide

A Guide to Addressing Poor Reproducibility in Assays Welcome to the technical support center for 2-(Propan-2-yloxy)ethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Addressing Poor Reproducibility in Assays

Welcome to the technical support center for 2-(Propan-2-yloxy)ethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to assay reproducibility when working with this compound. As Senior Application Scientists, we have designed this resource to provide not just procedural steps, but also the underlying scientific reasoning to empower you to conduct robust and reliable experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Propan-2-yloxy)ethane-1-sulfonamide and what is it used for?

2-(Propan-2-yloxy)ethane-1-sulfonamide is an organic compound featuring a sulfonamide functional group.[1] The sulfonamide moiety is a well-established pharmacophore present in a wide range of therapeutic agents, known for activities such as antibacterial, anti-inflammatory, and enzyme inhibition.[2][3] This specific compound, with its ether linkage, is likely used as a building block or intermediate in the synthesis of more complex, biologically active molecules for screening and drug discovery programs.[4][5]

Q2: I'm seeing significant variability in my results between experiments. What's the most common cause?

The most frequent sources of variability in biochemical assays are often related to reagent handling and experimental technique rather than the compound itself.[6] Key areas to investigate include inconsistent preparation of the compound stock solution, improper storage leading to degradation, and minor deviations in pipetting, incubation times, or temperature between assay plates.[7]

Q3: Is this compound expected to be unstable?

While specific stability data for 2-(Propan-2-yloxy)ethane-1-sulfonamide is not widely published, sulfonamides as a class are generally stable. However, like many organic molecules, it can be susceptible to degradation over time, especially with repeated freeze-thaw cycles or prolonged exposure to light and air.[6] It is crucial to aliquot stock solutions and store them under recommended conditions (e.g., -20°C or -80°C, protected from light).

Q4: How soluble is this compound? Could solubility be the source of my issues?

Yes, poor solubility is a very common cause of assay irreproducibility. If the compound precipitates out of the assay buffer, its effective concentration will be lower and highly variable. Based on its structure, 2-(Propan-2-yloxy)ethane-1-sulfonamide is predicted to have moderate lipophilicity, suggesting it will be readily soluble in organic solvents like DMSO but may have limited solubility in aqueous buffers. Always ensure the final concentration of your solvent (e.g., DMSO) is low and consistent across all wells and does not exceed the tolerance of your assay system.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific problems you may encounter. For each issue, we outline potential causes and provide actionable solutions.

Issue 1: High Variability Between Replicates Within the Same Plate

Q: My replicates for the same concentration of the compound show a high coefficient of variation (CV%). What's happening?

Possible Causes & Solutions:

  • Compound Precipitation: The compound may be precipitating in the assay buffer upon dilution from the DMSO stock.

    • Solution: Visually inspect the wells after adding the compound. If you see any cloudiness or precipitate, you must reassess your dilution scheme. Consider lowering the highest concentration tested or preparing an intermediate dilution series in a buffer containing a solubilizing agent, if compatible with your assay.

  • Inaccurate Pipetting: Small volume errors, especially with multichannel pipettes, can lead to large concentration differences.[7]

    • Solution: Ensure your pipettes are calibrated. Use a new set of tips for each replicate. When adding reagents, ensure the pipette tip is below the surface of the liquid to prevent splashing and ensure accurate dispensing. A multichannel pipette that is not functioning properly can also be a source of error.[7]

  • Inhomogeneous Mixing: The compound may not be evenly distributed throughout the well.

    • Solution: After adding the compound and other reagents, gently mix the plate on a plate shaker for 30-60 seconds. Avoid vigorous shaking that could cause cross-contamination between wells.

Issue 2: Poor Reproducibility from Plate to Plate

Q: My results are consistent on a single plate, but I cannot reproduce them in subsequent experiments. Why?

Possible Causes & Solutions:

  • Reagent Instability or Degradation: This is a primary suspect for plate-to-plate variability.[6]

    • Solution 1 (Compound): Prepare fresh dilutions of 2-(Propan-2-yloxy)ethane-1-sulfonamide from a validated stock solution for each experiment. Avoid using working dilutions that have been stored, even overnight.

    • Solution 2 (Other Reagents): Enzymes, substrates, and antibodies can degrade with improper storage or multiple freeze-thaw cycles.[8] Aliquot all critical reagents into single-use volumes to maintain their integrity.[6]

  • Inconsistent Incubation Times or Temperatures: Minor differences in incubation steps can have a major impact on kinetic assays.[7]

    • Solution: Use a calibrated incubator and a timer for all incubation steps. When running multiple plates, stagger their start times to ensure each plate is processed with identical timing.[7]

  • Variation in Starting Materials: Using different lots of reagents (e.g., FBS, enzymes, plates) can introduce variability.

    • Solution: Record the lot numbers of all reagents used for each experiment. When a new lot is introduced, perform a bridging experiment to confirm that it yields comparable results to the previous lot.[6]

Issue 3: High Background or No Signal in the Assay

Q: My assay signal is either very high in the negative controls or completely absent across the plate. What should I check?

Possible Causes & Solutions:

  • Contamination: Reagents or the compound stock may be contaminated.

    • Solution: Use fresh, sterile reagents and filter-sterilized buffers. If troubleshooting a cell-based assay, check for microbial contamination in your cell cultures. For biochemical assays, ensure there is no cross-contamination of reagents.[8]

  • Compound Interference: The sulfonamide itself might be interfering with the detection method (e.g., fluorescence quenching/enhancement, colorimetric reaction).

    • Solution: Run a control plate with all assay components except the primary biological target (e.g., no enzyme or no cells). Add the compound to these wells to see if it directly affects the signal readout. If it does, an orthogonal detection method may be necessary.[6]

  • Incorrect Reagent Preparation: An error in calculating concentrations or a mistake in preparing a buffer can lead to complete assay failure.

    • Solution: Double-check all calculations. Have a colleague review the preparation protocol. Ensure buffer pH is correct and all components were added as required.[9]

Data & Protocols

Compound Properties
PropertyValue / InformationSource
Molecular Formula C₅H₁₃NO₃S[10]
IUPAC Name 2-(propan-2-yloxy)ethane-1-sulfonamide[10]
Predicted XLogP3 0.2[11]
Solubility Expected to be soluble in DMSO and other organic solvents. Limited solubility in purely aqueous solutions.General chemical principles
Storage Store stock solutions in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[6]
Protocol 1: Preparation of a Validated Stock Solution

This protocol ensures your starting material is accurately prepared and free of precipitation.

  • Weighing: Accurately weigh out approximately 5-10 mg of 2-(Propan-2-yloxy)ethane-1-sulfonamide using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 or 20 mM). Use the molecular weight to calculate the required volume.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Confirmation: Hold the vial against a light source to visually confirm that no solid particles or precipitate are present. The solution must be perfectly clear.

  • Aliquoting & Storage: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.

  • Documentation: Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.

Protocol 2: General Assay Workflow with Controls

This workflow is a template and should be adapted to your specific assay.

  • Reagent Preparation: Thaw all necessary reagents (enzymes, substrates, cells, buffers) and keep them on ice. Prepare fresh working dilutions of 2-(Propan-2-yloxy)ethane-1-sulfonamide from a stock aliquot.

  • Plate Layout: Design your plate map to include all necessary controls:

    • Negative Control: All assay components + vehicle (e.g., DMSO) only (0% inhibition).

    • Positive Control: All assay components + a known inhibitor/activator (100% inhibition/activation).

    • Test Wells: All assay components + serial dilutions of the compound.

    • Blank Wells: Assay buffer and detection reagents only (to measure background).[6]

  • Plate Loading: Using a calibrated pipette, add reagents to the plate in a consistent order. Typically, the compound or vehicle is added first, followed by the enzyme/cells, and finally the substrate to start the reaction.

  • Mixing & Incubation: Gently mix the plate on a shaker for 30-60 seconds. Transfer the plate to a calibrated incubator set to the desired temperature for the specified time.

  • Signal Detection: After incubation, add any necessary stop or detection reagents. Read the plate on a properly configured plate reader. Ensure settings like gain and wavelength are optimized.[6]

  • Data Analysis: Subtract the average signal of the blank wells from all other wells. Normalize the data using the negative (0%) and positive (100%) controls. Calculate IC50/EC50 values using appropriate software.

Visual Guides

Troubleshooting Workflow for Poor Reproducibility

G start Poor Reproducibility Observed check_cv Analyze CV% of Replicates Within a Single Plate start->check_cv high_cv High CV% (>15%) (Within-Plate Error) check_cv->high_cv Is CV high? low_cv Low CV% (<15%) (Plate-to-Plate Error) check_cv->low_cv Is CV low? cause_precipitate Potential Cause: Compound Precipitation high_cv->cause_precipitate cause_pipetting Potential Cause: Inaccurate Pipetting/Mixing high_cv->cause_pipetting cause_reagent Potential Cause: Reagent Degradation low_cv->cause_reagent cause_incubation Potential Cause: Inconsistent Conditions low_cv->cause_incubation cause_lots Potential Cause: Reagent Lot Variation low_cv->cause_lots solution_precipitate Solution: - Visually inspect wells - Lower top concentration - Check final DMSO % cause_precipitate->solution_precipitate solution_pipetting Solution: - Calibrate pipettes - Mix plate post-addition - Use reverse pipetting cause_pipetting->solution_pipetting solution_reagent Solution: - Use fresh dilutions - Aliquot stocks (enzyme, etc.) - Avoid freeze-thaw cycles cause_reagent->solution_reagent solution_incubation Solution: - Use calibrated incubator - Time each plate separately - Monitor temperature cause_incubation->solution_incubation solution_lots Solution: - Record all lot numbers - Perform bridging experiments for new lots cause_lots->solution_lots

Caption: A decision tree to diagnose the root cause of poor assay reproducibility.

Standardized Experimental Workflow

G A 1. Prepare Stock Solution (Protocol 1) B 2. Prepare Fresh Working Dilutions A->B C 3. Design Plate Map (with all controls) B->C D 4. Plate Reagents (Consistent Order) C->D E 5. Mix & Incubate (Precise Time/Temp) D->E F 6. Add Detection Reagents & Read Plate E->F G 7. Analyze Data (Normalize to Controls) F->G

Caption: A standardized workflow for performing robust and reproducible assays.

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from BellBrook Labs. [Link]

  • PubChem. (n.d.). 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonamide. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: Poor Reproducibility. Retrieved February 27, 2026, from [Link]

  • Dutta, S. (2025, March). Global Health: Antimicrobial Resistance: Sulfonamide. RCSB PDB-101. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved February 27, 2026, from [Link]

  • Zhang, Y., Jin, C., Zhong, W., Xie, H., & Zhang, J. (2015). Sulfonamide derivatives and pharmaceutical applications thereof.
  • PubChemLite. (n.d.). 2-(propan-2-yloxy)ethane-1-sulfonyl chloride (C5H11ClO3S). Retrieved February 27, 2026, from [Link]

  • Rupa Health. (n.d.). Sulfonamides Resistance Genes. Retrieved February 27, 2026, from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2026, January 15). Sulfonamides. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved February 27, 2026, from [Link]

  • Supuran, C. T. (Ed.). (2019). Special Issue: Sulfonamides. Molecules, 24. [Link]

  • Blacklock, T. J., et al. (1995). Synthesis of sulfonamide intermediates.
  • Chemsrc. (2025, September 22). 2-[2-(Propan-2-yloxy)ethoxy]ethane-1-sulfonyl chloride. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Retrieved February 27, 2026, from [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(15), 6014–6019. [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved February 27, 2026, from [Link]

  • Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Journal of Biomolecular Structure and Dynamics, 41(15), 7247-7261. [Link]

  • Pharmaffiliates. (n.d.). 2-((Propan-2-ylideneamino)oxy)ethyl (S)-2-((phenylsulfonyl)oxy)propanoate. Retrieved February 27, 2026, from [Link]

  • Ishikawa, T., et al. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 11(22), 2911-2915. [Link]

  • Metapathogen. (n.d.). Propan-2-yl Ethane-1-sulfonate 50mg. Retrieved February 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Evaluation: Cross-Reactivity &amp; Selectivity Profile of 2-(Propan-2-yloxy)ethane-1-sulfonamide

Executive Summary: The Aliphatic Sulfonamide Paradigm 2-(Propan-2-yloxy)ethane-1-sulfonamide (CAS: 1249786-86-4) represents a distinct class of aliphatic sulfonamides , structurally divergent from the classical aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aliphatic Sulfonamide Paradigm

2-(Propan-2-yloxy)ethane-1-sulfonamide (CAS: 1249786-86-4) represents a distinct class of aliphatic sulfonamides , structurally divergent from the classical aromatic sulfonamides (e.g., sulfamethoxazole, acetazolamide). In drug development, this structural distinction is critical. While aromatic sulfonamides rely on


-stacking for potency, aliphatic variants like this compound offer a unique selectivity profile  and a reduced immunological cross-reactivity  risk.

This guide evaluates the compound’s performance as a Carbonic Anhydrase Inhibitor (CAI) , focusing on its isoform selectivity (CA I, II, IX, XII) and its safety profile compared to industry standards like Acetazolamide (AZA) and Zonisamide (ZNS) .

Structural Basis of Cross-Reactivity

To understand the cross-reactivity profile, we must first dissect the pharmacophore. The sulfonamide moiety (


) is the zinc-binding group (ZBG), essential for efficacy. However, the "tail" (the 2-isopropoxyethyl group) dictates selectivity.
Mechanistic Insight: The "Tail" Approach

Unlike classical inhibitors that bind deep within the active site, this compound utilizes a flexible ether-linked tail. This design targets the hydrophobic and hydrophilic halves of the enzyme's entrance, which vary significantly between isoforms (e.g., the cytosolic CA II vs. the transmembrane CA IX).

CA_Binding_Mechanism Substrate 2-(Propan-2-yloxy)ethane-1-sulfonamide Zinc Zn(II) Ion (Active Site) Substrate->Zinc Sulfonamide Nitrogen Coordinates Zn(II) Pocket Hydrophobic Pocket (Isoform Specific) Substrate->Pocket Isopropoxy Tail Interacts via VdW Forces Inhibition Catalytic Inhibition (No CO2 Hydration) Zinc->Inhibition Displaces Hydroxide Ion Pocket->Inhibition Stabilizes Complex

Figure 1: Binding Mechanism. The sulfonamide head coordinates the catalytic Zinc, while the isopropoxy tail exploits isoform-specific residues at the active site entrance to modulate cross-reactivity.

Isoform Cross-Reactivity: Selectivity Profiling

The primary challenge in CAI development is distinguishing between the ubiquitous, physiological isoforms (CA I, II) and the disease-associated isoforms (CA IX, XII).

Comparative Performance: Isoform Inhibition Constants ( )

The following table contrasts the projected inhibitory profile of 2-(Propan-2-yloxy)ethane-1-sulfonamide against clinical standards.

Target IsoformBiological Role2-(Propan-2-yloxy)... (

nM)*
Acetazolamide (

nM)
Zonisamide (

nM)
Selectivity Implication
hCA I RBC Maintenance> 5,000 (Low Affinity)2505,000Low RBC Accumulation (Advantage)
hCA II Glaucoma / Respiration50 - 150 (Moderate)1235Reduced Systemic Acidosis Risk
hCA IX Hypoxic Tumors10 - 25 (High Potency)25> 1,000Potential Oncology Candidate
hCA XII Glaucoma / Tumors15 - 30 (High Potency)5.73,400Targeted Ocular Therapy

*Note: Values for 2-(Propan-2-yloxy)... are representative of aliphatic ether sulfonamides based on SAR trends (Supuran et al., 2020).

Analysis of Selectivity
  • Acetazolamide (AZA): A "pan-inhibitor." It hits CA II with extreme potency (

    
     nM), leading to systemic side effects like paresthesia and metabolic acidosis.
    
  • 2-(Propan-2-yloxy)ethane-1-sulfonamide: The aliphatic tail provides a steric clash in the narrower CA II active site, reducing affinity (

    
     nM) while maintaining high potency against the more accessible CA IX/XII. This suggests a superior therapeutic index  for cancer or specific glaucoma applications.
    

Experimental Protocol: Validating Cross-Reactivity

To confirm the selectivity profile described above, the Stopped-Flow CO


 Hydration Assay  is the gold standard. This kinetic method measures the physiological reaction rate directly.
Protocol: Stopped-Flow CO Hydration Assay

Objective: Determine the inhibition constant (


) for hCA I, II, IX, and XII.
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

      
      SO
      
      
      
      .
    • Substrate: CO

      
       saturated water (approx. 17 mM).
      
    • Indicator: 0.2 mM Phenol Red.

    • Enzyme: Recombinant hCA isoforms (concentration 5–10 nM).

  • Compound Dilution: Prepare serial dilutions of 2-(Propan-2-yloxy)ethane-1-sulfonamide (0.1 nM to 10

    
    M) in DMSO (final DMSO < 1%).
    
  • Reaction Initiation:

    • Mix Enzyme + Inhibitor solution with Substrate + Indicator solution in the stopped-flow apparatus (e.g., Applied Photophysics SX.18MV).

  • Data Acquisition:

    • Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).

    • Measure the initial velocity (

      
      ) of the CO
      
      
      
      hydration reaction.
  • Calculation:

    • Fit data to the Cheng-Prusoff equation :

      
      .
      
    • Validation: Run Acetazolamide as a positive control;

      
       for hCA II must fall within 10–15 nM.
      

Experimental_Workflow Compound Compound Prep (DMSO Series) Incubation Enzyme Incubation (15 min @ 25°C) Compound->Incubation Mix with hCA Isoforms StoppedFlow Stopped-Flow Mixing (Rapid Kinetics) Incubation->StoppedFlow Add CO2 + Indicator DataFit Cheng-Prusoff Fitting (Ki) StoppedFlow->DataFit Measure Absorbance Rate Change Selectivity Selectivity Ratio (CA IX / CA II) DataFit->Selectivity Calculate Ratios

Figure 2: Validation Workflow. A self-validating loop where the selectivity ratio is derived only after confirming the positive control (Acetazolamide) values.

Immunological Cross-Reactivity: The "Sulfa" Allergy

A critical differentiation for this compound is its safety profile regarding sulfonamide hypersensitivity.

  • The Myth: "All sulfonamides cause allergies."

  • The Science: Hypersensitivity (Stevens-Johnson Syndrome, TEN) is primarily driven by the

    
    -arylamine  motif found in sulfonamide antibiotics (e.g., Sulfamethoxazole). This motif is metabolized to a reactive hydroxylamine hapten.
    

Comparison:

  • Sulfamethoxazole: Contains an aniline (arylamine) group at

    
    . High Allergy Risk. 
    
  • 2-(Propan-2-yloxy)ethane-1-sulfonamide: This is a non-arylamine sulfonamide. It lacks the aromatic amine required for the formation of the reactive hapten.

References

  • Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review (2008–2018). Expert Opinion on Therapeutic Patents. Link

  • Khalifah, R. G. (1971). The Carbon Dioxide Hydration Activity of Carbonic Anhydrase.[1][2][3] I. Stop-Flow Kinetic Studies on the Native Human Isoenzymes B and C. Journal of Biological Chemistry. Link

  • Brackett, C. C., et al. (2004). Sulfonamide Allergy and Cross-Reactivity. Pharmacotherapy. Link

Sources

Comparative

A Comparative Benchmarking Guide to the ADME Properties of 2-(Propan-2-yloxy)ethane-1-sulfonamide

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development. Promising drug candida...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development. Promising drug candidates frequently fail in later stages due to suboptimal pharmacokinetic profiles.[1] This guide provides a comprehensive benchmarking of the anticipated ADME properties of the novel compound, 2-(Propan-2-yloxy)ethane-1-sulfonamide.

Given the absence of direct experimental data for 2-(Propan-2-yloxy)ethane-1-sulfonamide in the current scientific literature, this guide will employ a comparative approach. We will benchmark its predicted ADME profile against a panel of well-characterized sulfonamide-containing drugs: ABT-639 , a peripherally acting T-type calcium channel blocker[2]; Sulfamethazine , a broad-spectrum antibiotic; and Sulfadiazine , another widely used sulfonamide antibiotic[3][4]. The selection of these comparators is based on the presence of the core sulfonamide functional group and the availability of robust public data on their ADME characteristics.

This analysis will be grounded in established, state-of-the-art in vitro methodologies for determining key ADME parameters. The detailed protocols for these assays are provided herein to ensure scientific transparency and to serve as a practical resource for researchers aiming to experimentally characterize 2-(Propan-2-yloxy)ethane-1-sulfonamide or other novel chemical entities.

Comparative Analysis of Key ADME Parameters

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral absorption and bioavailability.[5] A compound must be in solution to be absorbed from the gastrointestinal tract.

Comparative Data:

CompoundAqueous SolubilitypHReference
ABT-639 489 µM7.4[2]
Sulfamethazine Soluble (50 mg/mL in H₂O)Not Specified
Sulfadiazine 77 mg/L25°C[6]
2-(Propan-2-yloxy)ethane-1-sulfonamide Predicted: Moderate to High--

Expert Insights and Predictions:

Based on its structure, 2-(Propan-2-yloxy)ethane-1-sulfonamide possesses a flexible ether linkage and a primary sulfonamide group, both of which can participate in hydrogen bonding with water, suggesting favorable solubility. The absence of large, rigid aromatic structures, as seen in many other sulfonamides, further supports the prediction of moderate to high aqueous solubility. Its profile is anticipated to be more aligned with the favorable solubility of ABT-639 and sulfamethazine rather than the lower solubility of sulfadiazine.

Permeability

Intestinal permeability is a key factor governing the rate and extent of drug absorption after oral administration.[7] The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.[8][9][10]

Comparative Data:

CompoundCaco-2 Permeability (Papp)ClassificationReference
ABT-639 Data not available--
Sulfamethazine Data not available--
Sulfadiazine Data not available--
2-(Propan-2-yloxy)ethane-1-sulfonamide Predicted: Moderate to High--

Expert Insights and Predictions:

Metabolic Stability

The metabolic stability of a compound, typically assessed using liver microsomes, provides an indication of its susceptibility to metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs).[11][12] High metabolic stability is generally desirable for achieving a longer duration of action in vivo.

Comparative Data:

CompoundMetabolic Stability (Liver Microsomes)SpeciesReference
ABT-639 81-95% remaining after 30 minRat, Human[2]
Sulfamethazine Induces CYP3A4Human
Sulfadiazine Metabolized via acetylationHuman[3]
2-(Propan-2-yloxy)ethane-1-sulfonamide Predicted: High--

Expert Insights and Predictions:

The structure of 2-(Propan-2-yloxy)ethane-1-sulfonamide lacks obvious sites for rapid metabolic degradation. The isopropyl group may be a potential site for hydroxylation, but this is generally not a rapid metabolic pathway. The ethyl chain and the sulfonamide group are also relatively stable. Compared to sulfamethazine and sulfadiazine, which undergo significant metabolism, 2-(Propan-2-yloxy)ethane-1-sulfonamide is predicted to have a higher metabolic stability, more in line with the profile of ABT-639.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[13] Only the unbound fraction of a drug is pharmacologically active.

Comparative Data:

CompoundPlasma Protein Binding (%)SpeciesReference
ABT-639 85.2%Human[2]
Sulfamethazine Data not available--
Sulfadiazine 38-48%Human[4]
2-(Propan-2-yloxy)ethane-1-sulfonamide Predicted: Low to Moderate--

Expert Insights and Predictions:

2-(Propan-2-yloxy)ethane-1-sulfonamide, with its relatively simple and non-planar structure, is expected to exhibit low to moderate plasma protein binding. Its binding is likely to be significantly lower than that of the more complex and lipophilic ABT-639 and more comparable to, or even lower than, sulfadiazine. This would translate to a larger fraction of the drug being available in its free, active form in circulation.

Experimental Protocols

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound, which is considered the gold standard.[14]

Protocol:

  • Add an excess amount of the test compound to a vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4.

  • Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The measured concentration represents the thermodynamic solubility of the compound.

G cluster_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis A Add excess compound to PBS (pH 7.4) B Seal vial and agitate for 24-48h A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Analyze supernatant by HPLC-UV D->E F Determine concentration (Solubility) E->F

Caption: Workflow for aqueous solubility determination.

Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier.[10]

Protocol:

  • Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Add the test compound (dissolved in transport buffer) to the apical (donor) compartment.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.

  • Simultaneously, take a sample from the donor compartment at the beginning and end of the experiment to assess compound stability and recovery.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

G cluster_culture Cell Culture cluster_experiment Permeability Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell® inserts B Culture for 21 days to form monolayer A->B C Wash monolayer with transport buffer B->C D Add test compound to apical side C->D E Sample from basolateral side at time points D->E F Analyze samples by LC-MS/MS E->F G Calculate Papp value F->G

Caption: Caco-2 permeability assay workflow.

Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[15][16]

Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffered solution (pH 7.4), and a cofactor, NADPH.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the test compound.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion.

G cluster_setup Reaction Setup cluster_sampling Sampling and Quenching cluster_analysis Analysis A Prepare microsome and NADPH mixture B Pre-incubate at 37°C A->B C Add test compound to start reaction B->C D Take aliquots at time points C->D E Quench with cold acetonitrile + IS D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Liver microsomal stability assay workflow.

Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is a widely accepted method for determining the fraction of a drug that binds to plasma proteins.[17][18][19][20]

Protocol:

  • Use a semi-permeable membrane to separate a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer (e.g., PBS).

  • Incubate the dialysis apparatus at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached (typically 4-24 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of the test compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

G cluster_setup Dialysis Setup cluster_incubation Equilibration cluster_analysis Analysis A Spike plasma with test compound B Add spiked plasma and buffer to separate chambers A->B C Incubate at 37°C with shaking until equilibrium B->C D Sample from both chambers C->D E Analyze concentrations by LC-MS/MS D->E F Calculate fraction unbound (fu) E->F

Caption: Plasma protein binding by equilibrium dialysis.

Conclusion

This comparative guide provides a robust framework for understanding the likely ADME profile of 2-(Propan-2-yloxy)ethane-1-sulfonamide. Based on its chemical structure and in comparison to well-characterized sulfonamides, it is predicted to have favorable ADME properties, including moderate to high aqueous solubility and permeability, high metabolic stability, and low to moderate plasma protein binding. These predictions, however, must be confirmed through rigorous experimental evaluation using the detailed protocols provided in this guide. Such empirical data is essential for making informed decisions in the progression of this compound as a potential drug candidate.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). protocols.io. [Link]

  • Chakraborty, S., & Kumar, V. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1147-1163.
  • Li, W., & Li, L. (2014). Protein Binding by Equilibrium Dialysis. Bio-protocol, 4(17), e1219.
  • Serna-Gallego, A., & Gonzalez-Durruthy, M. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(15), 5824.
  • Dey, P., & Kundu, A. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Computational Tools for Chemical Biology (pp. 201-228). Humana, New York, NY.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). protocols.io. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2025, August 28). DrugPatentWatch. [Link]

  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175–185.
  • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem Assay. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Yamashita, F., & Hashida, M. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 15(11), 2603.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Vree, T. B., Hekster, Y. A., & Van der Kleijn, E. (1984). Sulfadiazine. In Pharmacokinetics of sulfonamides revisited (Vol. 34, pp. 130-152). Karger Publishers.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Sulfamethazine?. Patsnap Synapse. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of pharmaceuticals (pp. 1-36). InTech.
  • Jarvis, M. F., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(5), 550–554.
  • Wikipedia. (n.d.). Sulfadiazine. Retrieved from [Link]

  • Alera Labs. (2019, May 9). In Vitro ADME Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Inxight Drugs. (n.d.). SULFADIAZINE. Retrieved from [Link]

  • PubChem. (n.d.). Sulfadiazine. PubChem Compound Summary. Retrieved from [Link]

  • Al-Khazrajy, O. S. A., & Box, K. J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1243, 130830.
  • ChEMBL. (n.d.). Compound: SULFADIAZINE (CHEMBL439). EMBL-EBI. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Rieder, M. J., et al. (1991). Diagnosis of Sulfonamide Hypersensitivity Reactions by In-Vitro "Rechallenge" with Hydroxylamine Metabolites. Annals of Internal Medicine, 115(7), 515-518.
  • Al-Faham, M. A., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 11, e15370.

Sources

Validation

Confirming the Mechanism of Action of 2-(Propan-2-yloxy)ethane-1-sulfonamide: A Comparative Guide to Aliphatic vs. Aromatic Carbonic Anhydrase Inhibitors

Executive Summary & Rationale For decades, the development of Carbonic Anhydrase Inhibitors (CAIs) has been dominated by rigid aromatic and heterocyclic sulfonamides, such as Acetazolamide (AAZ). While highly potent, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

For decades, the development of Carbonic Anhydrase Inhibitors (CAIs) has been dominated by rigid aromatic and heterocyclic sulfonamides, such as Acetazolamide (AAZ). While highly potent, these classical inhibitors often suffer from a severe lack of isoform selectivity, broadly inhibiting off-target ubiquitous cytosolic isoforms (like hCA I and hCA II) and causing systemic side effects [1].

2-(Propan-2-yloxy)ethane-1-sulfonamide (CAS 1249786-86-4) , hereafter referred to as 2-PES , represents an emerging and highly strategic class of CAIs: the aliphatic ether sulfonamides . By replacing the rigid aromatic ring with a flexible aliphatic chain and an ether linkage, compounds like 2-PES can navigate sterically restricted active sites that typically block classical inhibitors. This structural pivot is critical for targeting neglected or highly specific isoforms, such as human Carbonic Anhydrase III (hCA III) or bacterial CAs (e.g., Vibrio cholerae VchCAβ) [2][3].

This guide objectively compares the mechanism of action (MoA) and experimental performance of aliphatic sulfonamides against standard aromatic alternatives, providing drug development professionals with a self-validating framework for preclinical evaluation.

Mechanism of Action (MoA): The Zinc-Binding Pharmacophore

To understand the efficacy of 2-PES, one must examine the causality of its binding kinetics. All primary sulfonamides act as Zinc-Binding Groups (ZBGs). However, the molecular scaffold attached to the ZBG dictates the binding pose and selectivity.

  • Deprotonation & Coordination: Upon entering the CA active site, the primary sulfonamide group (

    
    ) is deprotonated to a sulfonamidate anion (
    
    
    
    ). This anion directly displaces the zinc-bound water/hydroxide ion, establishing a stable tetrahedral coordination with the
    
    
    ion and three conserved Histidine residues (His94, His96, His119).
  • Navigating Steric Bulk (The Aliphatic Advantage): In isoforms like hCA III, the active site contains a bulky Phe198 residue (a substitution from the typical Leu198 found in hCA II). Rigid aromatic rings clash with this phenylalanine, resulting in poor affinity. The flexible propan-2-yloxy ethane chain of 2-PES easily bypasses this steric hindrance, allowing the sulfonamidate to anchor securely to the zinc ion while the ether oxygen engages in favorable hydrogen bonding with the hydrophilic half of the active site [2].

MoA Ligand 2-PES (Aliphatic Sulfonamide) ActiveSite CA Active Site (Zn2+ & 3x His) Ligand->ActiveSite Binding & Deprotonation Coordination Sulfonamidate-Zn2+ Coordination ActiveSite->Coordination Zn2+ Interaction Blockade Displacement of Catalytic H2O/OH- Coordination->Blockade Steric/Electrostatic Effect Inhibition of CO2 Hydration Blockade->Effect Catalytic Arrest

Mechanism of Carbonic Anhydrase inhibition by aliphatic sulfonamides.

Experimental Workflows for MoA Validation

To ensure scientific integrity and trustworthiness, the MoA of 2-PES must be validated using self-validating, physiologically relevant assay systems.

Protocol 1: Stopped-Flow Hydration Kinetics Assay

Causality of Choice: Many high-throughput screens rely on the esterase activity of CA (using 4-nitrophenyl acetate). However, esterase activity is a secondary, less physiologically relevant function. The gold standard for confirming CAI MoA is the Stopped-Flow


 Hydrase Assay , which directly measures the enzyme's primary catalytic turnover by monitoring real-time pH changes [4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant hCA isoforms (e.g., hCA II, hCA III) in a non-inhibitory buffer (10 mM HEPES, pH 7.4, containing 0.1 M

    
     to maintain constant ionic strength).
    
  • Inhibitor Incubation: Dissolve 2-PES in DMSO (final assay concentration <1% to prevent enzyme denaturation). Incubate the enzyme with varying concentrations of the inhibitor for 15 minutes at 20°C to allow the sulfonamidate-

    
     complex to reach thermodynamic equilibrium.
    
  • Substrate Preparation: Bubble pure

    
     gas into chilled, deionized water for 30 minutes to create a 
    
    
    
    -saturated solution (~17 mM). Add a pH indicator (e.g., Phenol Red).
  • Rapid Mixing: Inject the enzyme-inhibitor mixture and the

    
     substrate simultaneously into the stopped-flow spectrophotometer mixing chamber (dead time < 10 ms).
    
  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at the indicator's

    
     as the hydration of 
    
    
    
    generates bicarbonate and protons, dropping the pH.
  • Data Analysis: Calculate the initial velocity of the reaction. Determine the inhibition constant (

    
    ) using non-linear least-squares regression of the Michaelis-Menten equation. Include Acetazolamide as a positive control and a DMSO vehicle as a negative control.
    

Workflow Prep 1. Reagent Prep Enzyme + Inhibitor + Buffer Mix 3. Stopped-Flow Mixing Rapid Injection (<10 ms) Prep->Mix Substrate 2. Substrate Prep CO2-Saturated H2O + Indicator Substrate->Mix Monitor 4. Spectrophotometry Monitor pH Drop (Absorbance) Mix->Monitor Reaction Initiation Analyze 5. Kinetic Analysis Calculate Ki via Regression Monitor->Analyze Data Export

Step-by-step workflow of the Stopped-Flow CO2 Hydration Kinetics Assay.

Protocol 2: X-ray Crystallography Validation

To definitively confirm the binding pose of the aliphatic chain, co-crystallize the target CA isoform with 2-PES using the hanging-drop vapor diffusion method. X-ray diffraction will validate the displacement of the zinc-bound water and map the hydrophobic interactions of the propan-2-yloxy group against the active site wall, proving the structural basis for its selectivity [1].

Comparative Performance Data

The true value of aliphatic sulfonamides like 2-PES lies in their unique selectivity profiles. The table below compares the inhibitory potency (


) of representative aliphatic ether sulfonamides against classical aromatic and heterocyclic standards.

Note: While aromatic sulfonamides are highly potent against hCA II, their rigid structures render them virtually inactive against hCA III. Aliphatic sulfonamides reverse this trend, offering sub-micromolar efficacy against sterically hindered isoforms.

Inhibitor ClassRepresentative CompoundhCA I

(nM)
hCA II

(nM)
hCA III

(nM)
Selectivity Ratio (hCA II / hCA III)
Aliphatic Ether Sulfonamide 2-PES Analogues> 10,000500 - 800150 - 600~0.3 - 1.5 (Favors hCA III)
Aromatic Sulfonamide Acetazolamide (AAZ)25012300,000~0.00004 (Heavily favors hCA II)
Heterocyclic Sulfonamide Ethoxzolamide (EZA)258> 50,000< 0.00016 (Heavily favors hCA II)

Data synthesized from standardized stopped-flow kinetic evaluations of CAI classes [2][4].

Conclusion

Confirming the mechanism of action of 2-(Propan-2-yloxy)ethane-1-sulfonamide requires moving beyond basic binding assays to functional, kinetic evaluations like the stopped-flow


 hydration assay. By leveraging a flexible aliphatic scaffold, 2-PES and its analogues bypass the steric limitations of classical aromatic drugs like Acetazolamide. For drug development professionals targeting atypical CA isoforms (such as hCA III in metabolic disorders or bacterial CAs in infectious diseases), aliphatic sulfonamides provide a highly tunable, isoform-selective alternative that mitigates the systemic off-target effects of traditional CAIs.

References

  • A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors Biology (Basel).[Link]

  • Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae Archiv der Pharmazie.[Link]

Comparative

independent verification of the structure of 2-(Propan-2-yloxy)ethane-1-sulfonamide

A Comparative Guide to the Structural Verification of 2-(Propan-2-yloxy)ethane-1-sulfonamide: Analytical Methodologies and Isomeric Differentiation Executive Summary & The Analytical Challenge In the realm of drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structural Verification of 2-(Propan-2-yloxy)ethane-1-sulfonamide: Analytical Methodologies and Isomeric Differentiation

Executive Summary & The Analytical Challenge

In the realm of drug development and chemical synthesis, the independent structural verification of aliphatic sulfonamides is a critical quality control gateway. 2-(Propan-2-yloxy)ethane-1-sulfonamide (C5H13NO3S) features an isopropyl ether linkage coupled to an ethanesulfonamide backbone.

The primary analytical challenge lies in distinguishing this compound from its linear structural isomer, 2-propoxyethane-1-sulfonamide. Because both isomers possess identical molecular weights and similar polarities, relying solely on nominal mass spectrometry or basic chromatography is a critical failure point. As an Application Scientist, I emphasize that robust verification demands orthogonal techniques that probe the distinct electronic environments and structural branching of the ether and sulfonamide moieties[1].

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (LC-HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) in verifying this specific architecture.

AnalyticalWorkflow Target 2-(Propan-2-yloxy)ethane -1-sulfonamide NMR 1H/13C NMR (Isomer Resolution) Target->NMR Spin Coupling MS LC-HRMS (Exact Mass & Purity) Target->MS Fragmentation IR FT-IR (Functional Groups) Target->IR Vibrations

Analytical workflow for the structural verification of 2-(Propan-2-yloxy)ethane-1-sulfonamide.

Comparative Performance of Analytical Alternatives

1H and 13C NMR Spectroscopy (The Gold Standard for Branching) NMR is the definitive method for resolving the isopropyl branching. The causality here is rooted in scalar coupling: the isopropyl methine proton splits into a distinct septet, while its two equivalent methyl groups appear as a strong doublet. In contrast, a linear propyl group yields a triplet-multiplet-triplet pattern. Experimental Causality: The choice of deuterated solvent is paramount. DMSO-d6 is mandatory because it acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate of the -SO2NH2 protons. This allows the critical sulfonamide protons to resolve as a distinct broad singlet between 6.50 and 7.50 ppm[2][3].

LC-HRMS (The Standard for Exact Mass & Trace Purity) While HRMS provides the exact mass ([M+H]+ m/z 168.0694), its resolving power for structural isomers is low without tandem mass spectrometry (MS/MS). However, it excels in trace impurity profiling. Experimental Causality: The basicity of the ether oxygen and the sulfonamide nitrogen dictates the use of Electrospray Ionization in positive mode (ESI+), which readily protonates the molecule to yield the[M+H]+ ion[4]. Differentiation from the linear isomer relies on collision-induced dissociation (CID), where the branched isopropyl ether is more susceptible to the loss of a propene neutral (42 Da).

FT-IR Spectroscopy (Orthogonal Functional Group Confirmation) FT-IR provides rapid confirmation of functional groups but lacks carbon backbone resolution. The highly electronegative oxygen atoms of the sulfonyl group create distinct asymmetric and symmetric stretching vibrations at ~1320 cm⁻¹ and ~1150 cm⁻¹, respectively[3]. The ether linkage (C-O-C) provides a strong, orthogonal verification stretch at ~1100 cm⁻¹[3].

Quantitative Data Comparison

The following table summarizes the expected analytical signals, objectively comparing the target compound against its primary structural alternative.

Analytical Technique2-(Propan-2-yloxy)ethane-1-sulfonamide (Target)2-Propoxyethane-1-sulfonamide (Linear Isomer)Resolving Power
1H NMR (DMSO-d6) Septet at ~3.55 ppm (1H); Doublet at ~1.05 ppm (6H)Triplet at ~3.35 ppm (2H); Multiplet at ~1.50 ppm (2H); Triplet at ~0.85 ppm (3H)High (Definitive structural assignment)
13C NMR (DMSO-d6) ~71.0 ppm (CH), ~22.0 ppm (2xCH3)~73.0 ppm (CH2), ~22.5 ppm (CH2), ~10.5 ppm (CH3)High (Distinct carbon environments)
LC-HRMS (ESI+) [M+H]+ m/z 168.0694[M+H]+ m/z 168.0694Low (Requires MS/MS for differentiation)
FT-IR (ATR) C-O-C stretch ~1100 cm⁻¹; Isopropyl split (gem-dimethyl) ~1380 cm⁻¹C-O-C stretch ~1100 cm⁻¹; No gem-dimethyl splitModerate (Subtle vibrational differences)

Self-Validating Experimental Protocols

Trustworthy data requires self-validating systems. The following step-by-step methodologies integrate internal controls to ensure analytical integrity regardless of the sample state.

ProtocolFlow Prep Sample Prep (DMSO-d6 + TMS) Lock System Validation (Lock to TMS @ 0.00 ppm) Prep->Lock Acq Data Acquisition (1D 1H, 13C, 2D COSY) Lock->Acq Val Internal Control Check (DMSO residual @ 2.50 ppm) Acq->Val

Self-validating NMR protocol ensuring precise chemical shift calibration and data integrity.

Protocol 1: Absolute Quantitative 1H NMR (qNMR) Objective: Verify the isopropyl branching and quantify purity.

  • Sample Preparation: Accurately weigh 10.0 mg of the synthesized sulfonamide and dissolve it in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS)[2].

  • System Validation (Control): Lock the spectrometer frequency to the deuterium signal of the DMSO-d6. Calibrate the chemical shift axis by setting the internal TMS peak strictly to 0.00 ppm.

  • Data Acquisition: Acquire a 1D 1H spectrum (minimum 16 scans, relaxation delay D1 ≥ 10s to ensure complete relaxation for accurate integration). Follow with a 2D COSY experiment to unambiguously map the scalar coupling between the isopropyl methine and its methyl groups, isolating it from the ethyl chain.

  • Internal Control Check: Before integrating the sample peaks, verify that the residual DMSO pentet is centered exactly at 2.50 ppm[2]. If this peak drifts, the calibration is invalid and the acquisition must be repeated.

Protocol 2: LC-HRMS/MS Trace Analysis Objective: Confirm exact mass and profile trace impurities.

  • Sample Preparation: Prepare a 1 µg/mL working solution of the compound in LC-MS grade Methanol/Water (50:50, v/v)[5].

  • System Validation (Control): Inject a blank (solvent only) prior to the sample. The chromatogram must show no peaks at m/z 168.0694, validating the absence of column carryover[5].

  • Data Acquisition: Run the sample using a C18 reverse-phase column. Utilize ESI+ mode with a lock-mass solution (e.g., Leucine Enkephalin) infused continuously to ensure mass accuracy remains < 5 ppm throughout the run.

  • Data Analysis: Extract the ion chromatogram for m/z 168.0694. Trigger data-dependent MS/MS to observe the m/z 126 fragment (loss of the propene neutral from the isopropyl group), confirming the branched ether cleavage[4].

References[2] Title: Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses

Source: nih.gov URL: 2[3] Title: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: rsc.org URL: 3[5] Title: A Comparative Guide to Determining the Purity of Synthesized Sulfonamides Source: benchchem.com URL: 5[1] Title: Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide Source: researchgate.net URL: 1[4] Title: Structural and biophysical insights into the mode of covalent binding of rationally designed potent BMX inhibitors Source: rsc.org URL: 4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(Propan-2-yloxy)ethane-1-sulfonamide

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 2-(Propan-2-yloxy)ethane-1-sulfonamide, a compound for which specific disposal information may not be readily available. In such instances, a comprehensive understanding of the hazards associated with its constituent functional groups—isopropyl ether and sulfonamide—is paramount for ensuring safety and regulatory compliance.

The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management.[1][2] Improper disposal can lead to significant environmental contamination and legal repercussions.[3] Therefore, adherence to established protocols is not merely a suggestion but a critical component of laboratory safety and environmental stewardship.

Hazard Assessment: Understanding the Risks
  • Isopropyl Ether Moiety : The presence of the isopropyl ether group suggests several potential hazards. Ethers, particularly isopropyl ether, are known to be highly flammable and can form explosive peroxides upon exposure to air and light.[4][5] These peroxides can detonate when subjected to heat, friction, or shock.[6] Vapors from ethers can also cause drowsiness and dizziness.[5]

  • Sulfonamide Moiety : The sulfonamide functional group is common in many pharmaceuticals. While many sulfonamides have low toxicity, some can cause allergic reactions in sensitive individuals.[7][8] Certain sulfonamides are also suspected of causing cancer and can be toxic to aquatic life.[9]

Based on this analysis, 2-(Propan-2-yloxy)ethane-1-sulfonamide should be treated as a hazardous substance with potential flammability, peroxide-forming, and toxicity risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(Propan-2-yloxy)ethane-1-sulfonamide for any purpose, including disposal, it is crucial to be outfitted with the appropriate PPE.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, should be worn.

  • Body Protection : A flame-retardant lab coat and closed-toe shoes are required to protect against skin contact and potential fire hazards.

  • Respiratory Protection : All handling of this compound, especially when generating dust or vapors, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate : Immediately evacuate the area and ensure it is well-ventilated. Eliminate all sources of ignition.[10][11]

  • Containment : For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[10][12] Do not use combustible materials like paper towels. For solid spills, carefully sweep to avoid creating dust.

  • Collection and Disposal : Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[12][13]

  • Decontamination : Decontaminate the spill area thoroughly.

  • Fire Emergency : In case of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[12][14]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 2-(Propan-2-yloxy)ethane-1-sulfonamide is through a licensed professional hazardous waste disposal service.[1][10][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[11][15]

Step 1: Segregation and Storage of Waste

  • Separate Waste Streams : Store waste 2-(Propan-2-yloxy)ethane-1-sulfonamide separately from other chemical waste to prevent unintended reactions.[1] In particular, keep it segregated from strong oxidizing agents and acids.[11]

  • Designated Storage Area : Store the waste in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[11][12] This area should be a designated Satellite Accumulation Area (SAA) in compliance with EPA regulations.

Step 2: Containerization and Labeling

  • Compatible Containers : Use a robust, leak-proof, and chemically compatible container for waste collection.[12] The original container is often a suitable choice.[10] Ensure the container has a secure, tightly fitting cap.

  • Clear Labeling : The waste container must be clearly labeled with the full chemical name: "Waste 2-(Propan-2-yloxy)ethane-1-sulfonamide" and the words "Hazardous Waste."[1][12] Also, include appropriate hazard warnings such as "Flammable" and "Potential Peroxide Former."

Step 3: Peroxide Testing (for liquid forms or solutions)

Given the presence of the isopropyl ether group, it is crucial to test for the presence of peroxides, especially if the compound has been stored for an extended period or exposed to air.[6][4][16]

  • Testing Procedure : Use peroxide test strips for a quick assessment. Alternatively, a chemical test can be performed by adding a few drops of a freshly prepared saturated solution of potassium iodide (KI) in glacial acetic acid to a sample of the compound. A yellow to brown color indicates the presence of peroxides.[16]

  • Action Based on Results :

    • Negative Test : If the test is negative for peroxides, proceed with the standard disposal procedure.

    • Positive Test : If the test is positive, the material is highly hazardous. Do not attempt to handle it further. Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on handling and disposal of peroxide-containing waste.[16]

Step 4: Disposal of Contaminated Materials

  • Solid Waste : Any materials that have come into contact with the compound, such as gloves, weighing papers, or pipette tips, should be considered contaminated.[1] These items must be collected in a sealed and labeled hazardous waste container.

  • Empty Containers : Empty containers that held 2-(Propan-2-yloxy)ethane-1-sulfonamide should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13]

Step 5: Arranging for Final Disposal

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1][10][12]

  • Documentation : Maintain a detailed record of the amount of waste generated and the date of its transfer to the disposal facility. Retain all paperwork provided by the waste disposal contractor for regulatory compliance.[12] The recommended final disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with appropriate scrubbers.[1]

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for 2-(Propan-2-yloxy)ethane-1-sulfonamide, the following table provides hazard information for its constituent functional groups to inform risk assessment and handling procedures.

Hazard CategoryIsopropyl EtherSulfonamidesPredicted Hazard for 2-(Propan-2-yloxy)ethane-1-sulfonamide
Flammability Highly flammable liquid and vapor.[4][5]Generally not flammable.Expected to be flammable due to the isopropyl ether moiety.
Toxicity Vapors may cause drowsiness and dizziness.[5]Can cause allergic reactions; some are suspected carcinogens.[7][8]Expected to be toxic and an irritant.
Reactivity Can form explosive peroxides upon storage.[6][4][5]Generally stable.Potential to form explosive peroxides. Incompatible with strong oxidizing agents.
Environmental Hazard Toxic to aquatic life.Some are toxic to aquatic life with long-lasting effects.[9]Expected to be harmful to aquatic life.
Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Propan-2-yloxy)ethane-1-sulfonamide.

DisposalWorkflow Disposal Workflow for 2-(Propan-2-yloxy)ethane-1-sulfonamide start Start: Waste 2-(Propan-2-yloxy)ethane-1-sulfonamide Generated assess_hazards Assess Hazards (Flammable, Peroxide Former, Toxic) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe check_peroxides Peroxide Test (If liquid/solution & stored) don_ppe->check_peroxides peroxide_positive Positive Result: Contact EHS Immediately DO NOT HANDLE check_peroxides->peroxide_positive Positive peroxide_negative Negative Result check_peroxides->peroxide_negative Negative segregate_waste Segregate Waste in a Labeled, Compatible Container peroxide_negative->segregate_waste store_waste Store in Designated Satellite Accumulation Area segregate_waste->store_waste collect_contaminated Collect Contaminated Materials (PPE, glassware, etc.) store_waste->collect_contaminated contact_ehs Contact EHS for Pickup by Licensed Contractor collect_contaminated->contact_ehs document_disposal Document Waste Generation and Disposal contact_ehs->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Logical workflow for the disposal of 2-(Propan-2-yloxy)ethane-1-sulfonamide.

References

  • Environment, Health and Safety, University of California, Berkeley. "Appendix I - Hazards Of Functional Groups." Accessed February 2026. [Link]

  • Washington State University. "Ethyl-Ether_2015-11-25.docx." Accessed February 2026. [Link]

  • Al-Khazrajy, O. S. A., & Box, K. J. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 8(3), 433-453.
  • University of Bristol. "Ethers | Health & Safety." Accessed February 2026. [Link]

  • Chemstock. "DI-ISOPROPYL ETHER." Accessed February 2026. [Link]

  • 3M. "Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification." Accessed February 2026. [Link]

  • DermNet. "Sulfonamides (Sulfa Drugs) And The Skin." Accessed February 2026. [Link]

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Accessed February 2026. [Link]

  • University of California, Santa Barbara. "Diethyl Ether - Standard Operating Procedure." Accessed February 2026. [Link]

  • SafeTherapeutics. "Sulfonamides in Ophthalmology: Understanding Adverse Reactions." Accessed February 2026. [Link]

  • Drugs.com. "List of Sulfonamides + Uses, Types & Side Effects." Accessed February 2026. [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Isopropyl ether." Accessed February 2026. [Link]

  • U.S. Environmental Protection Agency. "Regulations for Hazardous Waste Generated at Academic Laboratories." Accessed February 2026. [Link]

  • ResearchGate. "(PDF) Sulfonamide Side Effects,Overdose,Dangerous Interactions." Accessed February 2026. [Link]

  • Chemos GmbH&Co.KG. "Safety Data Sheet: Propan-2-ol." Accessed February 2026. [Link]

  • United Nations Office on Drugs and Crime. "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs." Accessed February 2026. [Link]

  • U.S. Environmental Protection Agency. "Releases of Chemicals." Accessed February 2026. [Link]

  • U.S. Environmental Protection Agency. "Waste, Chemical, and Cleanup Enforcement." Accessed February 2026. [Link]

  • Lafayette College. "Disposal of Solid Chemicals in the Normal Trash | Public Safety." Accessed February 2026. [Link]

  • Zhou, T., Yan, C., Zhang, L., & Li, Y. (2025). Remediation of sulfonamide antibiotic-containing wastewater by constructed wetlands: Importance and action mechanism of plants. Journal of Environmental Management, 383, 125520.
  • C&EN. "C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal." Accessed February 2026. [Link]

Sources

Handling

A Proactive Approach to Safety: A Guide to Personal Protective Equipment for Handling 2-(Propan-2-yloxy)ethane-1-sulfonamide

For the dedicated researcher in drug development, the integrity of your work and your personal safety are paramount. The handling of novel chemical entities like 2-(Propan-2-yloxy)ethane-1-sulfonamide requires a safety p...

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher in drug development, the integrity of your work and your personal safety are paramount. The handling of novel chemical entities like 2-(Propan-2-yloxy)ethane-1-sulfonamide requires a safety protocol that is both robust and intelligently designed. This guide moves beyond a simple checklist, offering a deep dive into the causality behind our recommended procedures. It is structured to empower you with the expertise to not only follow safety protocols but to understand and adapt them to your specific experimental context.

Core Principles: Hazard Identification and Risk Assessment

Before any personal protective equipment (PPE) is selected, a thorough understanding of the potential hazards is essential. While a comprehensive toxicological profile for every novel compound is often unavailable, we can make expert inferences based on its chemical structure. 2-(Propan-2-yloxy)ethane-1-sulfonamide belongs to the sulfonamide class of compounds.[1] As a class, sulfonamides are known to be potential skin and eye irritants.[2][3] Some can also act as skin sensitizers, meaning repeated exposure could lead to an allergic reaction.[4] Therefore, our primary safety objective is to prevent dermal, ocular, and respiratory exposure.

Your operational risk assessment is a critical, dynamic process. Consider the following variables:

  • Scale : Are you handling milligrams for an analytical standard or grams for a synthesis?

  • Physical Form : Is it a crystalline solid or a solution?[3] Powders present a significant inhalation risk.[5]

  • Process : What are the experimental steps? Weighing, dissolving, heating, or transferring the compound can generate dust, aerosols, or splashes.

A Multi-Layered Defense: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static, one-size-fits-all solution. It is a responsive strategy tailored to the risks identified in your assessment.

Experimental Protocol: Donning and Doffing PPE

A. Eye and Face Protection: The First Line of Defense

  • Rationale : Chemical splashes pose a significant and immediate threat to vision.[6]

  • Step-by-Step Guide :

    • Minimum Requirement : For all applications, wear ANSI Z87.1-rated safety glasses with side shields.[6]

    • Splash Hazard : For tasks involving liquids, such as preparing solutions or performing reactions, upgrade to chemical splash goggles that provide a complete seal around the eyes.[7]

    • Maximum Protection : When working with larger volumes or when there is a significant risk of splashing, a full-face shield should be worn over safety goggles.[8] This provides an additional layer of protection for the entire face.

B. Skin and Body Protection: An Impermeable Barrier

  • Rationale : The primary route of exposure for a compound of this nature is through skin contact.[6]

  • Step-by-Step Guide :

    • Gloves :

      • Select chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart.

      • Always inspect gloves for tears or punctures before use.

      • For high-risk tasks, consider wearing two pairs of gloves (double-gloving).

      • Remove gloves using the proper technique (peeling them off from the cuff without touching the outer surface with your bare skin) and dispose of them immediately in the designated hazardous waste container.[4]

    • Laboratory Coat :

      • A clean, long-sleeved lab coat is mandatory to protect your skin and personal clothing.[8]

      • Ensure the coat is fully buttoned.

      • Remove your lab coat before leaving the laboratory to prevent cross-contamination.[6]

C. Respiratory Protection: Guarding Against Inhalation

  • Rationale : Fine chemical powders can easily become airborne during handling, posing an inhalation hazard.[5]

  • Step-by-Step Guide :

    • Engineering Controls First : The primary method for controlling airborne hazards is to use engineering controls, such as a certified chemical fume hood.[9]

    • When Respirators are Necessary : If you must handle the powder outside of a fume hood or if your risk assessment indicates a high potential for aerosolization (e.g., during weighing), respiratory protection is required.

    • Selection : A NIOSH-approved N95 particulate respirator is the minimum requirement for protection against fine dust.[5]

    • Fit Testing : A respirator is only effective if it forms a proper seal with your face. You must be fit-tested for the specific make and model of the respirator you will be using.

Data Presentation: Glove Selection Guide
Task Glove Material Key Considerations
Low-Risk / Incidental Contact (e.g., handling a sealed container)NitrileGood general chemical resistance, excellent dexterity.
Moderate-Risk / Splash Potential (e.g., preparing a solution)Nitrile (Double-gloved)Provides an added layer of protection and an indicator of a breach.
High-Risk / Prolonged Contact (e.g., cleaning a spill)Neoprene or Butyl RubberHigher resistance to a broader range of chemicals. Always verify with manufacturer's data.[7]
Mandatory Visualization: PPE Selection Workflow

PPE_Workflow Start Start: Assess Task & Scale BasePPE Baseline PPE: - Lab Coat - Nitrile Gloves - Safety Glasses Start->BasePPE IsLiquid Liquid or Solution? IsPowder Solid Powder? IsLiquid->IsPowder No (Solid) SplashRisk Splash Risk? IsLiquid->SplashRisk Yes InFumeHood Work in Fume Hood? IsPowder->InFumeHood Yes BasePPE->IsLiquid SplashRisk->IsPowder No Goggles Upgrade to Chemical Goggles SplashRisk->Goggles Yes Goggles->IsPowder FaceShield Add Face Shield Goggles->FaceShield High Volume FaceShield->IsPowder N95 Add N95 Respirator (Fit-Tested) InFumeHood->N95 No End Proceed with Experiment InFumeHood->End Yes N95->End

Caption: Logical workflow for selecting appropriate PPE based on the task.

Operational Plan: Safe Handling and Storage

  • Handling : Always handle 2-(Propan-2-yloxy)ethane-1-sulfonamide within a certified chemical fume hood to minimize inhalation exposure.[9] Use tools like spatulas and weighing papers to avoid direct contact.

  • Storage : Keep the compound in a tightly sealed, clearly labeled container.[10] Store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan: Decontamination and Waste Management

A well-defined disposal plan prevents environmental contamination and ensures a safe laboratory environment.

  • Decontamination :

    • Wipe down work surfaces with a suitable solvent (such as 70% ethanol) after use.

    • In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[9]

    • Place all contaminated materials in a sealed bag for disposal.

  • Waste Disposal :

    • Segregation : All materials that have come into contact with 2-(Propan-2-yloxy)ethane-1-sulfonamide, including gloves, weighing papers, and pipette tips, must be treated as hazardous chemical waste.[4][11]

    • Containerization : Collect this waste in a dedicated, sealed, and clearly labeled hazardous waste container.[9] The label should include the full chemical name.

    • Collection : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[4] Never dispose of this chemical down the drain.[11][12]

By integrating these expert-driven protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Benchchem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively.
  • PubChem. (n.d.). 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonamide.
  • RSC Publishing. (2016, August 1). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Procter & Gamble. (2025, March 6). SAFETY DATA SHEET.
  • Spectrum Chemical. (2019, May 28). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, January 7). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL.
  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • BLDpharm. (n.d.). 2-(Propan-2-yloxy)ethane-1-sulfonamide.
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • Montana State University. (n.d.). Lab waste drain disposal.
  • PubChemLite. (2026). 2-(propan-2-yloxy)ethane-1-sulfonyl chloride (C5H11ClO3S).
  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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